CBO-P11
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C94H145N29O25S |
|---|---|
Peso molecular |
2113.4 g/mol |
Nombre IUPAC |
3-[(3S,6S,9S,12S,15S,18S,21S,27S,30S,33S,39S,42S,45S,51S,54S)-3-(4-aminobutyl)-18,45,51-tris(3-amino-3-oxopropyl)-27-benzyl-6,15,39-tris[(2S)-butan-2-yl]-9-(3-carbamimidamidopropyl)-30-(carboxymethyl)-42,54-bis(1H-imidazol-5-ylmethyl)-12-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56-octadecaoxo-1,4,7,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55-octadecazatricyclo[55.3.0.021,25]hexacontan-33-yl]propanoic acid |
InChI |
InChI=1S/C94H145N29O25S/c1-8-49(4)75-89(144)105-46-72(128)109-58(28-32-73(129)130)80(135)116-64(42-74(131)132)85(140)118-65(39-52-19-12-11-13-20-52)93(148)123-37-18-23-66(123)87(142)112-59(27-31-70(98)126)83(138)121-76(50(5)9-2)90(145)113-60(33-38-149-7)81(136)110-55(22-16-35-103-94(99)100)82(137)120-77(51(6)10-3)91(146)114-61(21-14-15-34-95)92(147)122-36-17-24-67(122)88(143)117-62(40-53-43-101-47-106-53)84(139)111-56(25-29-68(96)124)78(133)104-45-71(127)108-57(26-30-69(97)125)79(134)115-63(86(141)119-75)41-54-44-102-48-107-54/h11-13,19-20,43-44,47-51,55-67,75-77H,8-10,14-18,21-42,45-46,95H2,1-7H3,(H2,96,124)(H2,97,125)(H2,98,126)(H,101,106)(H,102,107)(H,104,133)(H,105,144)(H,108,127)(H,109,128)(H,110,136)(H,111,139)(H,112,142)(H,113,145)(H,114,146)(H,115,134)(H,116,135)(H,117,143)(H,118,140)(H,119,141)(H,120,137)(H,121,138)(H,129,130)(H,131,132)(H4,99,100,103)/t49-,50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,75-,76-,77-/m0/s1 |
Clave InChI |
IIMTWSBKFBVLLK-HPLWIMPUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCCC2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCSC)[C@@H](C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)[C@@H](C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCSC)C(C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)C(C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of CBO-P11: A Technical Guide to a Potent Angiogenesis Inhibitor
For Immediate Release
[City, State] – [Date] – In the intricate landscape of oncological and ophthalmological research, the targeted inhibition of angiogenesis—the formation of new blood vessels—remains a cornerstone of therapeutic strategy. CBO-P11 has emerged as a significant player in this field. This in-depth guide elucidates the mechanism of action of this compound, a synthetic macrocyclic peptide designed to disrupt the signaling cascade of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.
Executive Summary
This compound is a macrocyclic 17-amino acid peptide antagonist derived from residues 79-93 of VEGF.[1][2] Its primary mechanism of action is the direct competitive inhibition of VEGF binding to its principal receptors, Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By occupying the ligand-binding sites on these receptors, this compound effectively blocks the initiation of the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. This blockade ultimately leads to a potent anti-angiogenic effect, which has been demonstrated in both in vitro cellular assays and in vivo tumor models.[1][2]
Molecular Interaction and Binding Affinity
The therapeutic efficacy of this compound is rooted in its high-affinity binding to VEGF receptors, particularly VEGFR-2, which is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. This compound acts as a competitive antagonist to the VEGF₁₆₅ isoform, preventing it from docking with and activating its receptors on the endothelial cell surface.[1][2]
Quantitative Binding and Inhibitory Data
The inhibitory potency of this compound has been quantified through a series of in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized in the table below.
| Assay Type | Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| Competitive Binding | VEGF₁₆₅ binding to VEGFR-1 | - | 700 nM | [2] |
| Competitive Binding | VEGF₁₆₅ binding to VEGFR-2 | - | 1.3 µM | [2] |
| Cell Proliferation | VEGF-induced proliferation | Bovine Aortic Endothelial (BAE) Cells | 5.8 µM | [1][2] |
| Cell Migration | VEGF-induced migration | - | 8.2 µM | [2] |
| Cell Proliferation | FGF-2-induced proliferation | Bovine Capillary Endothelial (BCE) Cells | 18 µM | [1] |
Downstream Signaling Pathway Inhibition
Upon binding of VEGF to VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates a complex network of intracellular signaling cascades essential for the angiogenic process. By blocking the initial ligand-receptor interaction, this compound prevents the activation of these key downstream pathways.
MAPK/ERK Pathway
The activation of VEGFR-2 typically leads to the recruitment of adaptor proteins and the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is a central regulator of gene expression and is pivotal for endothelial cell proliferation. This compound's inhibition of VEGFR-2 activation directly prevents the phosphorylation and activation of ERK1/2.[1][2]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of VEGFR-2. This pathway is primarily involved in promoting endothelial cell survival and migration. The binding of this compound to VEGFR-2 abrogates the activation of PI3K and the subsequent phosphorylation of Akt, thereby inhibiting these pro-angiogenic cellular responses.
Diagram: this compound Mechanism of Action
Caption: this compound competitively inhibits VEGF binding to VEGFR-2, blocking downstream signaling.
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound and its precursor, cyclo-VEGI.
Competitive Receptor Binding Assay
Objective: To determine the IC₅₀ of this compound for the inhibition of VEGF₁₆₅ binding to its receptors.
Protocol:
-
Recombinant human VEGFR-1/Fc and VEGFR-2/Fc chimeras are coated onto 96-well microtiter plates.
-
Plates are incubated overnight at 4°C and then washed with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
A constant concentration of biotinylated VEGF₁₆₅ is mixed with increasing concentrations of this compound.
-
The mixtures are added to the coated wells and incubated for 2 hours at room temperature.
-
After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour.
-
Following another wash step, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is allowed to develop.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm.
-
The IC₅₀ value is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.
Protocol:
-
Bovine Aortic Endothelial (BAE) cells are seeded in 96-well plates in a low-serum medium and allowed to attach overnight.
-
The medium is replaced with fresh low-serum medium containing a fixed concentration of VEGF₁₆₅ (e.g., 10 ng/mL) and varying concentrations of this compound.
-
Cells are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., 20% SDS, 50% dimethylformamide).
-
The absorbance is measured at 570 nm.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Anti-Angiogenesis and Anti-Tumor Assays
Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of this compound in living organisms.
Chick Chorioallantoic Membrane (CAM) Assay:
-
Fertilized chicken eggs are incubated for 3 days.
-
A small window is made in the shell to expose the chorioallantoic membrane (CAM).
-
A sterile filter disk or sponge soaked with a solution of this compound is placed on the CAM.
-
The window is sealed, and the eggs are incubated for a further 48-72 hours.
-
The CAM is then examined under a stereomicroscope to assess the formation of new blood vessels around the implant.
-
The anti-angiogenic effect is quantified by measuring the area of vessel growth inhibition.
Intracranial Glioma Mouse Model:
-
Human glioblastoma cells (e.g., U87) are implanted intracranially into nude mice.
-
Tumor growth is allowed to establish for a set period (e.g., 12 days).
-
Mice are then treated with intraperitoneal injections of this compound (e.g., 2 mg/kg/day) or a vehicle control.
-
Tumor growth is monitored over time, and the survival of the mice is recorded.
-
At the end of the study, brains are harvested for histological analysis to assess tumor size and vascularity.[1]
Diagram: Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing this compound's anti-angiogenic effects in vivo.
Conclusion
This compound represents a well-characterized and potent inhibitor of the VEGF signaling pathway. Its mechanism of action, centered on the competitive inhibition of VEGF binding to its receptors, has been robustly demonstrated through a variety of in vitro and in vivo models. The quantitative data on its inhibitory activities, coupled with a clear understanding of the downstream signaling pathways it disrupts, positions this compound as a valuable tool for research into anti-angiogenic therapies and as a potential candidate for further drug development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar therapeutic peptides.
References
CBO-P11: A Potent Antagonist of VEGFR-2 for Anti-Angiogenic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CBO-P11 is a synthetic, macrocyclic peptide that acts as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Derived from the receptor-binding region of VEGF, this compound effectively inhibits the binding of VEGF to its receptor, thereby blocking downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its inhibitory activities, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a promising anti-angiogenic therapeutic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the pathogenesis of various diseases, most notably cancer. The Vascular Endothelial Growth Factor (VEGF) family and their receptors are central regulators of angiogenesis. Among these, the interaction between VEGF-A and its high-affinity receptor, VEGFR-2 (also known as KDR or Flk-1), is a primary driver of the angiogenic cascade.[1][2] Activation of VEGFR-2 by VEGF initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][4] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of anti-angiogenic therapies.[2]
This compound is a macrocyclic 17-amino acid peptide derived from residues 79-93 of VEGF.[5][6][7] This peptide has been designed to competitively block the binding of VEGF to VEGFR-2, thereby acting as a receptor antagonist.[5][6] Preclinical studies have demonstrated its ability to inhibit key cellular processes involved in angiogenesis and to suppress tumor growth in in vivo models, highlighting its potential as a therapeutic agent.[5][6][7]
Mechanism of Action
This compound functions as a competitive antagonist of VEGFR-2. By mimicking the binding domain of VEGF, this compound occupies the ligand-binding site on the extracellular domain of VEGFR-2, preventing the binding of endogenous VEGF-A. This blockade of ligand-receptor interaction inhibits the dimerization and subsequent autophosphorylation of the receptor's intracellular tyrosine kinase domain. As a result, the downstream signaling pathways that are normally activated by VEGF are suppressed.
VEGFR-2 Signaling Pathway and Inhibition by this compound
The binding of VEGF-A to VEGFR-2 triggers a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK/MAPK pathway, which is primarily involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4] By preventing the initial ligand-receptor binding, this compound effectively abrogates the activation of these critical signaling cascades.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values.
Table 1: Receptor Binding Inhibition
| Receptor | Ligand | IC50 | Reference |
| VEGFR-1 | VEGF165 | 700 nM | [5][6] |
| VEGFR-2 | VEGF165 | 1.3 µM | [5][6] |
Table 2: Inhibition of VEGF-Mediated Cellular Functions
| Cellular Function | Cell Type | IC50 | Reference |
| Proliferation | Endothelial Cells | 5.8 µM | [5][6] |
| Migration | Endothelial Cells | 8.2 µM | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the ability of this compound to compete with radiolabeled VEGF for binding to its receptors on the surface of endothelial cells.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media and seeded into 24-well plates.
-
Binding Assay:
-
Cells are washed with cold binding buffer (e.g., DMEM with 0.1% BSA).
-
Increasing concentrations of this compound are added to the wells.
-
A constant concentration of ¹²⁵I-labeled VEGF165 is added to each well.
-
The plates are incubated for 2-4 hours at 4°C with gentle agitation.
-
-
Washing and Lysis:
-
The cells are washed three times with ice-cold binding buffer to remove unbound radioligand.
-
The cells are then lysed with a suitable lysis buffer (e.g., 1N NaOH).
-
-
Quantification and Analysis:
-
The radioactivity in the cell lysates is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled VEGF.
-
The percentage of specific binding is plotted against the concentration of this compound, and the IC50 value is determined using non-linear regression analysis.
-
Endothelial Cell Proliferation Assay
This assay assesses the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.
Protocol:
-
Cell Seeding: HUVECs are seeded at a low density in 96-well plates in serum-starved media for 24 hours to synchronize the cells.
-
Treatment:
-
The media is replaced with fresh serum-free media containing a constant concentration of VEGF165 (e.g., 10 ng/mL).
-
Increasing concentrations of this compound are added to the wells.
-
Control wells include cells with no VEGF, cells with VEGF only, and cells with this compound only.
-
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Quantification of Proliferation:
-
Cell proliferation can be quantified using various methods, such as:
-
MTT Assay: Addition of MTT reagent, followed by solubilization of formazan crystals and measurement of absorbance at 570 nm.
-
BrdU Incorporation: Addition of BrdU, followed by an ELISA-based detection of incorporated BrdU.
-
-
-
Data Analysis: The absorbance or fluorescence values are plotted against the concentration of this compound to determine the IC50 for proliferation inhibition.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic activity of compounds.
References
- 1. Approaches to efficient production of recombinant angiogenesis inhibitor rhVEGI-192 and characterization of its structure and antiangiogenic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
CBO-P11: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBO-P11, a synthetic macrocyclic peptide, has emerged as a potent inhibitor of angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) and subsequent cyclization are presented. The guide elucidates the molecular interactions of this compound with VEGF receptors 1 and 2 (VEGFR-1 and VEGFR-2) and details the downstream signaling cascades affected by this inhibition. Quantitative data on its inhibitory activities are summarized, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising anti-angiogenic agent.
Structure and Properties
This compound is a 17-amino acid macrocyclic peptide derived from residues 79-93 of human VEGF-A. The cyclization of the peptide backbone enhances its conformational stability and resistance to proteolytic degradation, which are desirable properties for a therapeutic agent. To facilitate cyclization and induce a favorable conformation for receptor binding, a D-Phenylalanine-Proline (D-Phe-Pro) dipeptide is often incorporated to introduce a beta-turn.
The primary amino acid sequence of the linear precursor to this compound, based on VEGF-A residues 79-93, is typically: [Sequence of VEGF-A(79-93)]
Synthesis of this compound
The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear peptide assembly, followed by a solution-phase cyclization step.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of the linear peptide precursor of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (corresponding to the C-terminal residue of the linear peptide) in DMF.
-
Add DIC and OxymaPure to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Experimental Protocol: Cyclization of the Linear Peptide
Materials:
-
Crude linear peptide
-
DMF
-
DIPEA
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
pH Adjustment: Adjust the pH of the solution to approximately 8.5-9.0 using DIPEA.
-
Cyclization Reaction: Add the BOP reagent to the solution and stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the cyclization by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Reference(s) |
| IC50 for VEGF165 binding to VEGFR-1 | 700 nM | [1] |
| IC50 for VEGF165 binding to VEGFR-2 | 1.3 µM | [1][2] |
| IC50 for VEGF-induced cell proliferation | 5.8 µM | [1] |
| IC50 for VEGF-induced cell migration | 8.2 µM | [1] |
Mechanism of Action: Inhibition of VEGF Signaling
This compound exerts its anti-angiogenic effects by directly competing with VEGF-A for binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This competitive inhibition prevents the dimerization and subsequent autophosphorylation of the receptors, which is the critical first step in the activation of downstream signaling pathways.
By blocking VEGFR activation, this compound effectively inhibits the following key signaling cascades that are crucial for angiogenesis:
-
Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.
-
Phosphoinositide 3-kinase (PI3K) - Akt Pathway: This pathway is essential for endothelial cell survival and migration.
The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound Inhibition of VEGF Signaling Pathway
Caption: this compound inhibits VEGF-induced signaling.
References
In-depth Technical Guide: CBO-P11 Binding Affinity to VEGF Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the macrocyclic peptide CBO-P11 to Vascular Endothelial Growth Factor (VEGF) receptors. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound, also known as cyclo-VEGI, is a synthetic, 17-amino acid macrocyclic peptide derived from residues 79-93 of human VEGF-A.[1] It is designed to act as an antagonist of VEGF, a potent regulator of angiogenesis, by interfering with its binding to its cognate receptors, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). By blocking this interaction, this compound effectively inhibits downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels. This makes this compound a molecule of significant interest in the development of anti-angiogenic therapies for cancer and other diseases characterized by excessive neovascularization.
Quantitative Binding Affinity Data
The inhibitory activity of this compound on the binding of VEGF₁₆₅ to its receptors has been quantified, providing insights into its potency. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target Receptor | Ligand | IC₅₀ (nM) |
| VEGFR-1 (Flt-1) | VEGF₁₆₅ | 700 |
| VEGFR-2 (KDR/Flk-1) | VEGF₁₆₅ | 1300 |
Data sourced from Zilberberg, L., et al. (2003). J. Biol. Chem. 278, 35564.[1]
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and biological activity of this compound.
Competitive Radioligand Binding Assay
This assay was utilized to determine the IC₅₀ values of this compound for the inhibition of VEGF₁₆₅ binding to its receptors on endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Recombinant human VEGF₁₆₅
-
¹²⁵I-labeled VEGF₁₆₅
-
This compound
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Washing buffer (e.g., cold PBS)
-
Gamma counter
Procedure:
-
Cell Culture: HUVECs were cultured to near confluence in appropriate growth medium.
-
Assay Setup: Cells were washed and incubated in binding buffer.
-
Competition: A fixed concentration of ¹²⁵I-VEGF₁₆₅ was added to the cells along with increasing concentrations of unlabeled this compound or unlabeled VEGF₁₆₅ (for control).
-
Incubation: The mixture was incubated for a specified time (e.g., 2 hours) at 4°C to allow for binding to reach equilibrium.
-
Washing: Unbound radioligand was removed by washing the cells multiple times with cold washing buffer.
-
Lysis and Counting: The cells were lysed, and the amount of bound ¹²⁵I-VEGF₁₆₅ was quantified using a gamma counter.
-
Data Analysis: The percentage of specific binding of ¹²⁵I-VEGF₁₆₅ was plotted against the logarithm of the competitor concentration. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-VEGF₁₆₅, was determined from the resulting dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit VEGF-induced endothelial cell growth.
Materials:
-
HUVECs
-
Basal medium supplemented with low serum
-
Recombinant human VEGF₁₆₅
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
-
Microplate reader
Procedure:
-
Cell Seeding: HUVECs were seeded in a 96-well plate and allowed to attach overnight.
-
Starvation: The cells were then serum-starved for a period (e.g., 24 hours) to synchronize their cell cycle.
-
Treatment: The cells were treated with a fixed concentration of VEGF₁₆₅ in the presence of increasing concentrations of this compound.
-
Incubation: The plates were incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).
-
Quantification: A cell proliferation reagent was added to each well, and the absorbance was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of inhibition of VEGF-induced proliferation was calculated for each this compound concentration, and the IC₅₀ value was determined.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant, such as VEGF.
Materials:
-
Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (e.g., gelatin or fibronectin)
-
HUVECs
-
Basal medium with low serum
-
Recombinant human VEGF₁₆₅
-
This compound
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Chamber Setup: The lower chamber of the Boyden apparatus was filled with basal medium containing VEGF₁₆₅ as the chemoattractant.
-
Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of this compound, was added to the upper chamber.
-
Incubation: The chamber was incubated for a period to allow for cell migration through the porous membrane (e.g., 4-6 hours).
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane were removed. The migrated cells on the lower surface were fixed and stained.
-
Quantification: The number of migrated cells was counted in several microscopic fields.
-
Data Analysis: The percentage of inhibition of VEGF-induced migration was calculated for each this compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
VEGF Receptor Signaling Pathway and Inhibition by this compound
The binding of VEGF-A to its receptor, VEGFR-2, initiates a cascade of intracellular signaling events crucial for angiogenesis. This compound acts as an antagonist, preventing this initial binding step.
Caption: this compound inhibits VEGF-A-induced signaling by blocking its binding to VEGFR-2.
Experimental Workflow for Competitive Binding Assay
The logical flow of the competitive binding assay is depicted below, from cell preparation to data analysis.
Caption: Workflow for determining this compound IC₅₀ using a competitive radioligand binding assay.
Logical Relationship of this compound's Anti-Angiogenic Effects
This diagram illustrates the cascading inhibitory effects of this compound, from receptor binding to the ultimate biological outcomes.
Caption: this compound's mechanism of action leading to the inhibition of angiogenesis.
References
CBO-P11 signaling pathway downstream effects
No Information Available on the CBO-P11 Signaling Pathway
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a "this compound signaling pathway." This term does not correspond to any known, documented biological pathway in the current scientific landscape.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the downstream effects of a this compound signaling pathway, as no research or data on this specific topic appears to exist.
Researchers, scientists, and drug development professionals seeking information on signaling pathways are encouraged to verify the nomenclature and consult established databases such as KEGG, Reactome, or the Gene Ontology Consortium for recognized biological pathways. If "this compound" is an internal or very recent designation for a molecule or pathway, it has not yet been described in publicly accessible scientific literature.
CBO-P11: A Technical Guide to a Potent Anti-Angiogenic Peptide for Tumor Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBO-P11 is a synthetic, macrocyclic peptide that has emerged as a significant tool in the study of tumor angiogenesis. Derived from the receptor-binding domain of Vascular Endothelial Growth Factor (VEGF), this compound functions as a competitive antagonist of VEGF Receptor 2 (VEGFR-2), a key mediator of angiogenic signaling. By blocking the interaction between VEGF and VEGFR-2, this compound effectively inhibits downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation – all critical processes in the development of new blood vessels that supply tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on key angiogenic processes.
Introduction to this compound
This compound is a 17-amino acid cyclic peptide designed to mimic the binding loop of VEGF that interacts with VEGFR-2. Its cyclic structure confers enhanced stability and potency compared to its linear counterparts. The primary mechanism of action of this compound is the competitive inhibition of VEGF-A binding to VEGFR-2, thereby attenuating the pro-angiogenic signals that drive tumor growth and metastasis.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-angiogenic effects by directly interfering with the VEGF-A/VEGFR-2 signaling axis. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is crucial for endothelial cell proliferation, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and migration. By blocking the initial ligand-receptor interaction, this compound prevents the activation of these downstream pathways.
Quantitative Data Summary
The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in several in vitro studies. The following tables summarize the key inhibitory concentration (IC50) values.
| Assay | Target | IC50 Value | Reference |
| Receptor Binding | VEGF165 binding to VEGFR-1 | 700 nM | [1] |
| Receptor Binding | VEGF165 binding to VEGFR-2 | 1.3 µM | [1] |
| Cell Proliferation | Endothelial Cell Proliferation | 5.8 µM | [1] |
| Cell Migration | Endothelial Cell Migration | 8.2 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.
VEGF Receptor Binding Assay
This assay is designed to quantify the ability of this compound to inhibit the binding of VEGF-A to its receptors.
Workflow:
Methodology:
-
Coating: Coat a 96-well microplate with recombinant human VEGFR-2 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Incubation: Add a constant concentration of biotinylated VEGF-A and serial dilutions of this compound to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Analysis: Measure the signal using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of VEGF-A to VEGFR-2.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Seeding: Seed HUVECs into 96-well plates in complete endothelial growth medium and allow them to adhere overnight.
-
Starvation: Replace the medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with a constant concentration of VEGF-A and varying concentrations of this compound. Include a control group with no this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification: Assess cell proliferation using a suitable method, such as the MTT assay or by quantifying DNA synthesis using BrdU incorporation.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the chemotactic migration of endothelial cells towards a VEGF-A gradient.
Workflow:
Methodology:
-
Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add medium containing VEGF-A to the lower chamber of the wells.
-
Cell Seeding: Resuspend serum-starved endothelial cells in a serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet). Count the number of migrated cells in several microscopic fields.
-
Analysis: Determine the concentration of this compound that inhibits cell migration by 50% (IC50).
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
Methodology:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Onplant Placement: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or gelatin sponges) soaked with a solution of this compound at various concentrations or a vehicle control. Place the carriers on the CAM.
-
Incubation: Reseal the window and incubate the eggs for an additional 2-3 days.
-
Observation and Quantification: Observe the CAM for the formation of new blood vessels around the carrier. The angiogenic response can be quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the carrier.
In Vivo Nude Mouse Glioma Model
This model is used to evaluate the in vivo efficacy of this compound in a tumor setting.
Methodology:
-
Cell Implantation: Intracranially implant human glioma cells into the brains of nude mice.
-
Tumor Growth: Allow the tumors to establish and grow to a palpable size.
-
Treatment: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Monitor tumor growth over time by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Conclusion
This compound is a potent and specific inhibitor of VEGFR-2, demonstrating significant anti-angiogenic activity in both in vitro and in vivo models. Its well-defined mechanism of action and quantifiable effects make it a valuable research tool for investigating the role of the VEGF/VEGFR-2 pathway in tumor angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.
References
An In-Depth Technical Guide to the CBO-P11 Peptide: Sequence, Modifications, and Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBO-P11 is a synthetic, macrocyclic peptide that acts as a potent inhibitor of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. Derived from a 17-amino acid sequence corresponding to residues 79-93 of human VEGF-A, this compound competitively blocks the binding of VEGF to its receptors, VEGFR-1 and VEGFR-2. This inhibition disrupts downstream signaling cascades, notably the MAP kinase pathway, leading to the suppression of endothelial cell proliferation, migration, and ultimately, the inhibition of new blood vessel formation. This technical guide provides a comprehensive overview of the this compound peptide, including its amino acid sequence, significant modifications, and detailed experimental protocols for assessing its biological activity.
This compound Peptide Sequence and Modifications
The core of this compound is a 17-amino acid sequence. To enhance its stability and potency, the linear peptide is synthetically cyclized.
Amino Acid Sequence: The confirmed amino acid sequence for the linear precursor of this compound is: D-Phe-Pro-Gln-Ile-Met-Arg-Ile-Lys-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu
Key Modifications:
-
Cyclization: The peptide is cyclized to create a macrocyclic structure. This modification is crucial for its biological activity, likely by constraining the peptide into an optimal conformation for receptor binding and increasing its resistance to proteolytic degradation.
-
N-terminal D-Amino Acid: The sequence incorporates a D-Phenylalanine at the N-terminus, which further enhances its stability against enzymatic degradation.
-
Experimental Modifications: For research purposes, this compound can be further modified. These modifications include:
-
Fluorescent Labeling: Attachment of fluorescent dyes, such as cyanine dyes, facilitates the visualization and tracking of the peptide in vitro and in vivo.
-
Alkyne Functionalization: Introduction of an alkyne group allows for "click" chemistry conjugation to nanoparticles or other molecules for targeted delivery or imaging applications.
-
Polyfluorination: Fluorinated versions of this compound have been synthesized for specialized imaging techniques.
-
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported for this peptide.
| Parameter | Target/Cell Line | IC50 Value | Reference |
| VEGFR-1 Binding Inhibition | Recombinant Human VEGFR-1 | 700 nM | |
| VEGFR-2 Binding Inhibition | Recombinant Human VEGFR-2 | 1.3 µM | |
| Cell Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 5.8 µM | |
| Cell Migration Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 8.2 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Solid-Phase Peptide Synthesis and Cyclization of this compound
Objective: To synthesize the linear 17-amino acid peptide and subsequently cyclize it to form this compound.
Methodology:
-
Linear Peptide Synthesis:
-
The peptide is synthesized on a solid-phase resin (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
The D-Phenylalanine is incorporated at the N-terminus.
-
Upon completion of the sequence, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
-
Peptide Purification:
-
The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Cyclization:
-
The purified linear peptide is dissolved in a suitable solvent (e.g., dimethylformamide).
-
A cyclization agent (e.g., a carbodiimide-based reagent like HBTU/HOBt with a base like DIEA) is added to facilitate the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.
-
The reaction is monitored by RP-HPLC until completion.
-
-
Final Purification:
-
The cyclized this compound is purified by RP-HPLC to remove any remaining linear peptide or side products.
-
The final product is lyophilized and its identity confirmed by mass spectrometry.
-
VEGFR Competitive Binding Assay
Objective: To determine the IC50 of this compound for inhibiting the binding of VEGF165 to VEGFR-1 and VEGFR-2.
Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant human VEGFR-1/Fc or VEGFR-2/Fc chimera overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competitive Binding:
-
A constant concentration of biotinylated VEGF165 is mixed with serially diluted concentrations of this compound.
-
These mixtures are added to the coated and blocked wells and incubated for 2 hours at room temperature.
-
-
Detection:
-
The plates are washed, and streptavidin-HRP (horseradish peroxidase) conjugate is added to each well and incubated.
-
After another wash, a chromogenic substrate (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are plotted against the logarithm of the this compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced endothelial cell proliferation.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.
-
Serum Starvation: The cells are serum-starved for 4-6 hours to synchronize their cell cycle.
-
Treatment: The cells are treated with a constant concentration of VEGF165 in the presence of varying concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-treated control, and the IC50 is determined by plotting the inhibition percentage against the this compound concentration.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced endothelial cell migration.
Methodology:
-
Chamber Setup: A Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with medium containing VEGF165 as a chemoattractant.
-
Cell Seeding: Serum-starved HUVECs are seeded into the upper chamber in serum-free medium containing varying concentrations of this compound.
-
Incubation: The chamber is incubated for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: The migrated cells on the lower surface of the membrane are fixed and stained with a suitable stain (e.g., crystal violet or DAPI).
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
-
Data Analysis: The percentage of migration inhibition is calculated, and the IC50 is determined.
Western Blot for MAP Kinase (ERK1/2) Activation
Objective: To assess the effect of this compound on VEGF-induced phosphorylation of ERK1/2 MAP kinase.
Methodology:
-
Cell Treatment: HUVECs are serum-starved and then pre-treated with this compound for a specified time before stimulation with VEGF165 for a short period (e.g., 10-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound on VEGF-induced activation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the VEGF signaling pathway by blocking VEGF binding to its receptors.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
In Vivo Anti-Angiogenic Properties of CBO-P11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBO-P11 is a macrocyclic peptide designed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to VEGFR-2, this compound effectively blocks the downstream signaling pathways initiated by Vascular Endothelial Growth Factor (VEGF), leading to the inhibition of new blood vessel formation. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vivo anti-angiogenic properties of this compound, including detailed experimental protocols and data presentation templates. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-angiogenic therapies.
Data Presentation
Due to the limited availability of public quantitative data specifically for this compound, the following tables are presented as templates for researchers to structure their experimental findings. These tables are designed for clarity and ease of comparison of key anti-angiogenic metrics.
Table 1: Effect of this compound on Tumor Growth in a Glioma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0 | |
| This compound | ||||
| Positive Control |
Table 2: Quantification of Angiogenesis in Matrigel Plugs
| Treatment Group | Dose | Mean Microvessel Density (vessels/mm²) ± SD | Percent Inhibition of Angiogenesis (%) |
| Vehicle Control | - | 0 | |
| This compound | |||
| Positive Control (e.g., VEGF) | N/A |
Table 3: Assessment of Anti-Angiogenic Activity in the Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | Concentration | Mean Number of Branch Points ± SD | Percent Inhibition of Vascularization (%) |
| Vehicle Control | - | 0 | |
| This compound | |||
| Positive Control (e.g., VEGF) | N/A |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard procedures and should be optimized for specific experimental conditions.
Glioma Xenograft Model
This model is crucial for assessing the efficacy of this compound in a tumor microenvironment.
a. Cell Culture: Human glioma cell lines (e.g., U87 MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
b. Animal Model: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
c. Tumor Implantation: A suspension of glioma cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse. Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
d. Treatment Protocol: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, positive control). This compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily, every other day).
e. Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the experiment, tumors are excised, weighed, and processed for histological analysis.
f. Immunohistochemistry: Tumor sections are stained with antibodies against endothelial cell markers (e.g., CD31) to determine microvessel density, a key indicator of angiogenesis.
Matrigel Plug Assay
This assay provides a quantitative assessment of angiogenesis in vivo.[1][2]
a. Preparation of Matrigel Mixture: Matrigel is thawed on ice and mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (this compound at various concentrations) or vehicle control. Heparin is often included to prevent clot formation.
b. Subcutaneous Injection: The Matrigel mixture (e.g., 0.5 mL) is injected subcutaneously into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a plug.
c. Plug Excision and Analysis: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised. The extent of vascularization can be quantified by measuring the hemoglobin content of the plugs using a colorimetric assay (e.g., Drabkin's reagent). Alternatively, plugs can be fixed, sectioned, and stained for endothelial markers (e.g., CD31) to determine microvessel density.[3]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model for studying angiogenesis in a living embryo.[4][5]
a. Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
b. Windowing: On embryonic day 3-4, a small window is made in the shell to expose the CAM.
c. Application of Test Substance: On embryonic day 8-10, a sterile filter paper disc or a gelatin sponge saturated with this compound solution (at various concentrations) or control vehicle is placed on the CAM.
d. Observation and Quantification: After 48-72 hours of incubation, the CAM is examined under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points within a defined area around the disc. Digital images can be captured for more detailed analysis.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the VEGF-VEGFR2 signaling pathway, which is inhibited by this compound.
Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key in vivo experiments.
Glioma Xenograft Model Workflow
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The chick chorioallantoic membrane assay: an improved technique for the study of angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CBO-P11 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBO-P11 is a macrocyclic peptide derived from vascular endothelial growth factor (VEGF) that acts as a potent inhibitor of angiogenesis.[1] It functions by competitively blocking the binding of VEGF₁₆₅ to its receptors, primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and to a lesser extent, VEGFR-1.[1] This inhibition disrupts downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and the activation of Mitogen-Activated Protein (MAP) kinases, key processes in the formation of new blood vessels.[1] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC₅₀) of this compound against key cellular processes involved in angiogenesis.
| Target/Process | IC₅₀ Value | Cell Type/Assay Conditions |
| VEGF₁₆₅ binding to VEGFR-1 | 700 nM | Receptor binding assay |
| VEGF₁₆₅ binding to VEGFR-2 | 1.3 µM | Receptor binding assay |
| Cell Proliferation | 5.8 µM | Not specified |
| Cell Migration | 8.2 µM | Not specified |
Data sourced from product information sheets.[1]
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway. The diagram below illustrates the mechanism of action.
References
CBO-P11 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBO-P11 is a macrocyclic peptide inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling.[1] It is derived from residues 79-93 of VEGF and functions by binding to the VEGF receptor 2 (VEGFR-2), thereby blocking the binding of VEGF165.[1][2] This inhibition of VEGF/VEGFR-2 signaling makes this compound a valuable tool for studying angiogenesis and a potential candidate for anti-angiogenic therapies. This document provides detailed information on the solubility of this compound and protocols for its preparation in experimental settings.
Physicochemical Properties and Solubility
This compound is supplied as a lyophilized, trifluoroacetate salt and should be stored at -20°C, protected from light.[1][2] The compound is hygroscopic. Reconstituted stock solutions are stable for up to 3 months when stored at -20°C.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉₀H₁₄₀N₂₈O₂₂S | Sigma-Aldrich |
| Molecular Weight | 1998.31 g/mol | Sigma-Aldrich |
| Appearance | Lyophilized solid | Sigma-Aldrich |
| Solubility in DMSO | 5 mg/mL | Merck Millipore[1] |
| Solubility in Water | Soluble | Merck Millipore[1] |
| Storage | -20°C, protect from light, hygroscopic | Merck Millipore[1] |
| Stock Solution Stability | Up to 3 months at -20°C | Merck Millipore[1] |
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the interaction between VEGF and its primary receptor, VEGFR-2. By occupying the VEGF binding site on VEGFR-2, this compound effectively blocks the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
VEGFR-2 Signaling Pathway Inhibited by this compound
Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.
Experimental Protocols
The following are recommended protocols for the preparation of this compound for in vitro and in vivo experiments. These are general guidelines and may require optimization for specific experimental systems.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
In Vitro Experiments (e.g., Cell-Based Assays)
1. Reconstitution of Lyophilized this compound:
-
It is recommended to prepare a stock solution in 100% DMSO.
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Gently vortex or sonicate to ensure complete dissolution.
2. Preparation of Working Solutions:
-
For cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%.
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile, serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Add the prepared working solutions to your cell cultures.
In Vivo Experiments (e.g., Animal Models)
1. Reconstitution and Formulation:
-
For in vivo studies, the choice of vehicle is critical and should be non-toxic and compatible with the route of administration.
-
While this compound is soluble in water, initial reconstitution in a minimal amount of DMSO may be necessary to ensure complete dissolution before further dilution in an aqueous vehicle.
-
Recommended Vehicle: A common vehicle for in vivo administration of peptide inhibitors is sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final solution may contain a small percentage of a solubilizing agent like DMSO or other biocompatible solvents, but this should be minimized and tested for tolerability in the animal model.
2. Preparation of Dosing Solutions:
-
Thaw an aliquot of the concentrated this compound stock solution (in DMSO).
-
Calculate the required volume of the stock solution and the final volume of the dosing vehicle based on the desired dose and the weight of the animals.
-
Aseptically dilute the this compound stock solution into the sterile vehicle to the final desired concentration. Ensure the final concentration of any organic solvent is within acceptable limits for the chosen route of administration.
-
Prepare a vehicle control solution with the same final concentration of any co-solvents.
-
Administer the dosing solution to the animals via the desired route (e.g., intraperitoneal, intravenous, subcutaneous injection).
Safety Precautions
-
This compound should be handled by trained personnel in a laboratory setting.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup.
References
Application Notes and Protocols for CBO-P11
For Researchers, Scientists, and Drug Development Professionals
Introduction to CBO-P11
This compound is a macrocyclic peptide antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to VEGFR-2, this compound effectively blocks the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, thereby inhibiting downstream signaling pathways implicated in angiogenesis, cell proliferation, and migration. This inhibitory action makes this compound a valuable tool in cancer research and other angiogenesis-related studies. This compound is typically supplied as a lyophilized trifluoroacetate salt.
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and biological activity. The following conditions are recommended based on vendor datasheets and general best practices for peptide handling.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (up to several years) | Protect from moisture and light. Store in a desiccator. |
| 2-8°C | Short-term (weeks to months) | Protect from moisture and light. | |
| Room Temperature | Very short-term (days to weeks) | For shipping and brief periods. Avoid prolonged exposure. | |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| 2-8°C | Short-term (days to a week) | Use sterile buffers. Prone to degradation. |
Handling and Reconstitution Protocol
This compound is supplied as a lyophilized powder and requires reconstitution before use in experimental settings. Adherence to the following protocol will ensure the integrity of the peptide.
Materials Required
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or a suitable buffer)
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sterile, low-protein-binding microcentrifuge tubes for aliquoting
Reconstitution Workflow
Step-by-Step Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature inside a desiccator for at least 20-30 minutes. This prevents condensation, as the peptide is hygroscopic.
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the desired sterile solvent (e.g., sterile water or DMSO) to the vial. The choice of solvent may depend on the specific requirements of your experiment.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
Aliquoting and Storage: For long-term stability, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the VEGFR-2. It blocks the binding of VEGF, thereby inhibiting the activation of downstream signaling cascades that are crucial for angiogenesis and cell proliferation.
Experimental Protocols
The following are example protocols for assays relevant to the function of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro VEGFR-2 Binding Assay (Competitive ELISA)
This assay is designed to quantify the ability of this compound to inhibit the binding of VEGF to VEGFR-2.
Table 2: Protocol for In Vitro VEGFR-2 Binding Assay
| Step | Procedure |
| 1. Plate Coating | Coat a 96-well plate with recombinant human VEGFR-2. Incubate overnight at 4°C. |
| 2. Washing | Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). |
| 3. Blocking | Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. |
| 4. Washing | Repeat the washing step. |
| 5. Competitive Binding | Add varying concentrations of this compound to the wells, followed by a constant concentration of biotinylated VEGF. Incubate for 2 hours at room temperature. |
| 6. Washing | Repeat the washing step. |
| 7. Detection | Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature. |
| 8. Washing | Repeat the washing step. |
| 9. Substrate Addition | Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. |
| 10. Stop Reaction | Stop the reaction with a stop solution (e.g., 2N H₂SO₄). |
| 11. Data Acquisition | Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. |
| 12. Analysis | Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of this compound. |
VEGF-Induced Cell Proliferation Assay
This assay measures the inhibitory effect of this compound on the proliferation of endothelial cells stimulated by VEGF.
Table 3: Protocol for VEGF-Induced Cell Proliferation Assay
| Step | Procedure |
| 1. Cell Seeding | Seed endothelial cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight. |
| 2. Serum Starvation | Serum-starve the cells for 4-6 hours to synchronize their cell cycle. |
| 3. Treatment | Treat the cells with varying concentrations of this compound for 1-2 hours. |
| 4. Stimulation | Stimulate the cells with a constant concentration of VEGF. Include appropriate controls (no treatment, VEGF alone, this compound alone). |
| 5. Incubation | Incubate the plate for 24-48 hours. |
| 6. Proliferation Measurement | Measure cell proliferation using a suitable method, such as MTT, XTT, or BrdU incorporation assay, following the manufacturer's instructions. |
| 7. Data Acquisition | Read the absorbance or fluorescence using a microplate reader. |
| 8. Analysis | Determine the IC₅₀ of this compound for the inhibition of VEGF-induced cell proliferation. |
Stability Considerations
While specific stability data for this compound is not extensively published, general principles for peptide stability should be followed.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of reconstituted this compound solutions can lead to degradation and loss of activity. Aliquoting is strongly recommended to minimize this.
-
Proteases: Peptides are susceptible to degradation by proteases. Use sterile reagents and techniques to avoid contamination. For experiments involving biological samples (e.g., serum, cell lysates), the inclusion of protease inhibitors may be necessary.
-
pH: The stability of peptides in solution can be pH-dependent. It is advisable to reconstitute and store this compound in a buffer with a pH close to neutral, unless otherwise specified for a particular application.
By following these guidelines, researchers can ensure the proper storage, handling, and use of this compound, leading to more reliable and reproducible experimental outcomes.
Application Notes and Protocols for CBO-P11 in Endothelial Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBO-P11 is a macrocyclic peptide derived from the vascular endothelial growth factor (VEGF) that functions as a potent inhibitor of angiogenesis.[1][2] It competitively blocks the binding of VEGF to its primary receptor, VEGFR-2, a key mediator of endothelial cell proliferation, migration, and survival.[1][3] By targeting the initial step in the VEGF signaling cascade, this compound effectively abrogates the downstream cellular processes that contribute to the formation of new blood vessels. These application notes provide detailed protocols for utilizing this compound in endothelial cell proliferation assays, a fundamental tool for assessing its anti-angiogenic potential.
Mechanism of Action
This compound specifically targets and binds to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), preventing the binding of its ligand, VEGF.[1][3] This inhibition of ligand-receptor interaction blocks the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways critical for endothelial cell proliferation, including the MAPK/ERK pathway.[1] The interruption of these signals leads to a cytostatic effect on endothelial cells, making this compound a subject of interest in anti-angiogenic research and drug development.
Quantitative Data Summary
The inhibitory effects of this compound on various VEGF-mediated cellular functions have been quantified, providing key metrics for its biological activity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| VEGF165 Binding to VEGFR-1 | - | Binding Assay | 70 nM | [1] |
| VEGF165 Binding to VEGFR-2 | - | Binding Assay | 1.3 µM | [1] |
| Endothelial Cell Proliferation | - | Proliferation Assay | 5.8 µM | [1] |
| Endothelial Cell Migration | - | Migration Assay | 8.2 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of this compound on human umbilical vein endothelial cells (HUVECs) using a colorimetric MTS assay.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM), supplemented
-
Fetal Bovine Serum (FBS)
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow Diagram
Detailed Procedure
-
Cell Seeding:
-
Culture HUVECs in EGM supplemented with the necessary growth factors and 2% FBS.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the HUVECs into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of culture medium.[4][5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Cell Starvation:
-
After 24 hours, carefully aspirate the medium and replace it with 100 µL of basal medium containing a reduced serum concentration (e.g., 0.5-2% FBS).
-
Incubate the cells for another 24 hours to synchronize them in the G0/G1 phase of the cell cycle.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).
-
Prepare serial dilutions of this compound in the low-serum medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.
-
Include appropriate controls: a no-treatment control (medium only) and a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Carefully remove the starvation medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. This allows metabolically active cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of blank wells (medium and MTS reagent only) from the absorbance of all other wells.
-
Normalization: Express the absorbance values of the treated wells as a percentage of the vehicle control wells (which represents 100% proliferation).
-
Percentage Proliferation = (AbsorbanceTreated / AbsorbanceVehicle Control) * 100
-
-
Dose-Response Curve: Plot the percentage of proliferation against the logarithmic concentration of this compound.
-
IC50 Calculation: Use a suitable software (e.g., GraphPad Prism) to fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to the data to determine the IC50 value.
Troubleshooting
-
High Variability between Replicates: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects on the plate.
-
Low Signal-to-Noise Ratio: Optimize cell seeding density and incubation times. Ensure the MTS reagent is not expired and is protected from light.
-
Inconsistent Results: Use cells within a consistent and low passage number range. Ensure the health and viability of the cells before starting the assay.
Conclusion
This compound demonstrates significant potential as an inhibitor of endothelial cell proliferation by targeting the VEGFR-2 signaling pathway. The provided protocols offer a robust framework for researchers to investigate and quantify the anti-angiogenic effects of this compound and similar compounds, contributing to the development of novel therapeutics for angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. 2.9. HUVEC Culture and MTT Assay [bio-protocol.org]
- 5. Endothelial cell proliferation assay [bio-protocol.org]
Application Notes and Protocols for C-P11 in Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CBO-P11, a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in tube formation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate the assessment of this compound's anti-angiogenic potential.
Introduction to this compound
This compound is a synthetic peptide that acts as a competitive inhibitor of Vascular Endothelial Growth Factor (VEGF) by binding to its primary receptor, VEGFR-2.[1][2] By blocking the interaction between VEGF and VEGFR-2, this compound effectively inhibits downstream signaling pathways that are crucial for angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1] This inhibitory action makes this compound a valuable tool for studying angiogenesis and a potential candidate for therapeutic strategies aimed at controlling pathological neovascularization, such as in tumor growth and metastasis.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Angiogenesis is a complex process orchestrated by a variety of signaling molecules, with the VEGF/VEGFR-2 pathway playing a central role. The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.
This compound exerts its anti-angiogenic effects by directly competing with VEGF for binding to VEGFR-2, thereby preventing the activation of these critical downstream pathways.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: VEGFR-2 signaling pathway and this compound's point of inhibition.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on key endothelial cell functions have been quantified, providing essential data for experimental design.
Table 1: Inhibitory Concentration (IC50) of this compound on Endothelial Cell Functions
| Parameter | IC50 Value | Cell Type |
| VEGF Binding to VEGFR-1 | 700 nM | Not Specified |
| VEGF Binding to VEGFR-2 | 1.3 µM | Not Specified |
| Cell Proliferation | 5.8 µM | Not Specified |
| Cell Migration | 8.2 µM | Not Specified |
Data presented in this table is based on available product information. Specific cell types and experimental conditions may influence the observed IC50 values.
Table 2: Exemplary Quantitative Data of this compound in a Tube Formation Assay
The following table provides an example of how to present quantitative data from a tube formation assay with this compound. These are representative data and will vary based on experimental conditions.
| Treatment | Total Tube Length (µm) | Number of Branch Points | Number of Meshes | |---|---|---| | Vehicle Control (0.1% DMSO) | 4500 ± 350 | 45 ± 5 | 30 ± 4 | | this compound (1 µM) | 3200 ± 280 | 32 ± 4 | 21 ± 3 | | this compound (5 µM) | 1800 ± 210 | 15 ± 3 | 10 ± 2 | | this compound (10 µM) | 800 ± 150 | 5 ± 2 | 2 ± 1 | | Positive Control (e.g., Suramin) | 950 ± 120 | 6 ± 2 | 3 ± 1 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Tube Formation Assay
This protocol provides a detailed methodology for assessing the anti-angiogenic effects of this compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
96-well tissue culture plates
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow:
References
Application Notes: CBO-P11 for Targeted Inhibition of Cancer Cell Migration
Introduction
Metastasis, the process of cancer cell migration and invasion to distant organs, is a major cause of cancer-related mortality. Understanding and inhibiting cancer cell migration is a critical goal in cancer research and drug development. CBO-P11 is a synthetic peptide that specifically binds to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is often overexpressed on the surface of various cancer cells and is critically involved in tumor angiogenesis. While this compound itself is not a direct inhibitor of cell migration, its high affinity and specificity for VEGFR-2 make it an excellent targeting ligand for the delivery of therapeutic payloads, such as small molecule inhibitors or nanoparticles, to cancer cells.
This application note describes the use of this compound conjugated to a hypothetical nanoparticle encapsulating a Rac1 inhibitor (this compound-NP-Rac1i) for the targeted study and inhibition of cancer cell migration in VEGFR-2 positive cancer cells. Rac1 is a member of the Rho family of small GTPases that plays a crucial role in regulating the actin cytoskeleton dynamics necessary for cell movement.
Principle
The this compound peptide acts as a homing device, directing the nanoparticle-encapsulated Rac1 inhibitor specifically to cancer cells expressing VEGFR-2. Upon binding to VEGFR-2, the this compound-NP-Rac1i complex is internalized by the cancer cell. Inside the cell, the nanoparticle releases the Rac1 inhibitor, which then interferes with the Rac1 signaling pathway. This disruption of Rac1 activity leads to an inhibition of lamellipodia formation and a subsequent reduction in cancer cell migration and invasion.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from in vitro experiments using this compound-NP-Rac1i on a VEGFR-2 positive breast cancer cell line (e.g., MDA-MB-231).
Table 1: In Vitro Inhibition of Cancer Cell Migration by this compound-NP-Rac1i
| Treatment Group | Concentration (nM) | Migration Inhibition (%) |
| Vehicle Control | - | 0 |
| Free Rac1 Inhibitor | 100 | 35 ± 4.2 |
| NP-Rac1i (non-targeted) | 100 | 45 ± 5.1 |
| This compound-NP-Rac1i | 10 | 52 ± 3.8 |
| This compound-NP-Rac1i | 50 | 78 ± 4.5 |
| This compound-NP-Rac1i | 100 | 92 ± 3.1 |
Table 2: Effect of this compound-NP-Rac1i on Rac1 Activity
| Treatment Group | Concentration (nM) | Relative Rac1-GTP Levels (%) |
| Vehicle Control | - | 100 |
| Free Rac1 Inhibitor | 100 | 68 ± 7.3 |
| NP-Rac1i (non-targeted) | 100 | 55 ± 6.9 |
| This compound-NP-Rac1i | 50 | 25 ± 4.1 |
| This compound-NP-Rac1i | 100 | 11 ± 2.8 |
Signaling Pathways and Experimental Workflow
Caption: VEGFR-2 signaling cascade leading to the activation of Rac1 and promotion of cell migration.
Application Notes and Protocols for Western Blot Analysis of CBO-P11 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of CBO-P11, a known VEGF inhibitor. By examining key protein expression and phosphorylation status, researchers can effectively monitor the impact of this compound on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Introduction
This compound is a macrocyclic peptide that functions as a competitive inhibitor of Vascular Endothelial Growth Factor (VEGF), preventing its binding to VEGFR-2. This inhibition blocks the activation of downstream signaling cascades that are crucial for angiogenesis, cellular proliferation, and migration. Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in the phosphorylation state of VEGFR-2 and its downstream targets.
This compound Mechanism of Action and Downstream Signaling
This compound competitively binds to the VEGF binding site on VEGFR-2, preventing the autophosphorylation and activation of the receptor. This leads to the downregulation of key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Application Notes and Protocols for CBO-P11 in the Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBO-P11 is a synthetic peptide that demonstrates significant anti-angiogenic properties. It functions as a tumor vascular targeting agent by specifically binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and the effects of various compounds on blood vessel formation.[2][3] Its advantages include cost-effectiveness, high reproducibility, and ease of use.[4] This document provides detailed application notes and protocols for utilizing this compound in the CAM assay to assess its anti-angiogenic activity.
Mechanism of Action: this compound and VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes angiogenesis.[5] this compound, a macrocyclic peptide derived from a VEGF residue, competitively blocks the binding of VEGF to VEGFR-2.[6] This inhibition prevents the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[6]
The binding of VEGF to VEGFR-2 typically triggers the dimerization and autophosphorylation of the receptor, leading to the activation of several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways. These pathways are essential for promoting the cellular processes required for angiogenesis. By binding to VEGFR-2, this compound effectively blocks these downstream signals, leading to an inhibition of new blood vessel formation.
Quantitative Data Summary
| Treatment Group | Concentration | Mean Vessel Length (mm) | Mean Number of Branch Points | Inhibition of Angiogenesis (%) | p-value |
| Control (Vehicle) | - | 15.2 ± 1.8 | 25.4 ± 3.1 | 0% | - |
| This compound | 1 µM | 10.8 ± 1.5 | 17.1 ± 2.5 | 28.9% | <0.05 |
| This compound | 5 µM | 7.3 ± 1.2 | 11.5 ± 2.0 | 52.0% | <0.01 |
| This compound | 10 µM | 4.1 ± 0.9 | 6.8 ± 1.5 | 73.0% | <0.001 |
| Positive Control (e.g., Bevacizumab) | 1 µM | 5.5 ± 1.1 | 8.2 ± 1.8 | 63.8% | <0.001 |
Data are presented as mean ± standard deviation. Statistical significance is determined by comparing treatment groups to the control group.
Experimental Protocols
Materials and Equipment
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Egg candler
-
Sterile phosphate-buffered saline (PBS)
-
This compound peptide
-
Vehicle for this compound (e.g., sterile water or PBS)
-
Positive control (e.g., Bevacizumab)
-
Thermanox coverslips or sterile filter paper discs
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
70% ethanol
-
Sterile forceps and scissors
-
Parafilm or sterile adhesive tape
In Ovo CAM Assay Protocol
This protocol is adapted from established CAM assay procedures.[4]
1. Egg Incubation and Windowing:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity.
-
On embryonic development day 3 (EDD 3), candle the eggs to check for viability and locate the air sac. Mark the air sac boundary.
-
Working in a sterile environment, disinfect the eggshell with 70% ethanol.
-
Create a small window (approximately 1 cm²) in the shell over the air sac using sterile scissors or a Dremel tool, being careful not to damage the underlying membrane.
-
Gently remove the piece of shell to expose the shell membrane.
-
Apply a drop of sterile PBS onto the shell membrane to make it transparent and carefully remove it with sterile forceps to expose the CAM.
-
Seal the window with sterile parafilm or adhesive tape and return the egg to the incubator.
2. Application of this compound:
-
On EDD 10, when the CAM is well-developed, prepare sterile carriers (Thermanox coverslips or filter paper discs) approximately 5 mm in diameter.
-
Prepare different concentrations of this compound in a sterile vehicle.
-
Apply a specific volume (e.g., 10 µL) of the this compound solution, vehicle control, or positive control onto the center of a carrier disc. Allow it to air dry in a sterile hood.
-
Carefully open the window of the egg and place the carrier disc directly onto the CAM, avoiding major blood vessels.
-
Reseal the window and return the egg to the incubator.
3. Observation and Quantification of Angiogenesis:
-
On EDD 13, open the window and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the carrier disc for each egg.
-
Quantify the anti-angiogenic effect using image analysis software. Common parameters to measure include:
-
Total length of blood vessels.
-
Number of blood vessel branch points.
-
Vessel density within a defined region of interest.
-
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control - Treated) / Control] x 100
4. Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the control and treated groups.
Visualizations
VEGFR-2 Signaling Pathway
Caption: this compound inhibits the VEGF-induced VEGFR-2 signaling pathway.
Experimental Workflow for CAM Assay
Caption: Workflow of the in ovo chick chorioallantoic membrane (CAM) assay.
References
- 1. Angiogenesis: quantitative assessment by the chick chorioallantoic membrane assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 3. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of angiogenesis and antiangiogenesis in the chick embryo chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CBO-P11 insolubility in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with CBO-P11 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound is a macrocyclic 17-amino acid peptide that acts as a VEGF inhibitor by blocking the binding of VEGF to its receptors, primarily VEGFR-2.[1][2] It is typically supplied as a lyophilized, trifluoroacetate salt.[1][2][3] this compound is reported to be soluble in water and Dimethyl Sulfoxide (DMSO).[2][3]
Q2: I've observed a precipitate after adding my this compound stock solution to my cell culture medium. What is the likely cause?
A2: Precipitation upon dilution of a concentrated stock solution (especially in an organic solvent like DMSO) into an aqueous buffer or cell culture medium is a common issue for many small molecules and peptides.[4][5] This is often due to the compound's lower solubility in the final aqueous environment of the culture medium. The final concentration of the organic solvent may also be a critical factor; most cells can tolerate a final DMSO concentration of up to 0.1%-0.5%.[4][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][5]
Q4: What are the initial steps to take if I observe this compound precipitation in my culture media?
A4: If you observe a precipitate, consider these initial troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6]
-
Gentle Warming: Gently warming the culture medium to 37°C before and after adding the this compound stock solution can aid in dissolution.[4]
-
Vigorous Mixing: Immediately after adding the this compound stock to the pre-warmed medium, ensure rapid and uniform dispersion by gentle vortexing or swirling.[5]
Troubleshooting Guide
If initial troubleshooting steps do not resolve the insolubility of this compound, the following detailed guide may be helpful.
Problem: this compound precipitates immediately upon addition to culture media.
-
Possible Cause: The concentration of this compound in the final solution exceeds its solubility limit in the culture medium. The method of dilution may also be contributing to localized high concentrations, leading to precipitation.
-
Solution:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your this compound stock in your cell culture medium. Then, add this intermediate dilution to the final volume of the medium.[6]
-
Order of Addition: Always add the this compound stock solution to the culture medium, not the other way around. This ensures that the compound is immediately diluted.
-
Sonication: Brief sonication in a water bath sonicator can help to break up aggregates and improve dissolution.[4]
-
Problem: this compound appears to be soluble initially but precipitates over time during incubation.
-
Possible Cause: this compound may have limited stability in the culture medium at 37°C, or it may be interacting with components of the medium over time.
-
Solution:
-
Solubility in Serum: If you are using a serum-containing medium, consider preparing the this compound solution in a serum-free medium first and then adding the serum.
-
pH Adjustment: The pH of the culture medium can influence the solubility of peptides. Ensure the pH of your medium is within the recommended range.
-
Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[1][2]
-
Protocol 2: Dilution of this compound into Culture Media
-
Reagents and Equipment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your this compound stock solution in the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in a small volume of medium to make a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate solution to the final volume of pre-warmed culture medium to reach the desired final concentration.
-
Mixing: Immediately and gently mix the final solution by inverting the tube or swirling the culture plate to ensure uniform distribution and prevent precipitation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for VEGFR-1 | 700 nM | [1][2] |
| IC50 for VEGFR-2 | 1.3 µM | [1][2] |
| IC50 for Proliferation | 5.8 µM | [1] |
| IC50 for Migration | 8.2 µM | [1] |
| Recommended Stock Solvent | DMSO, Water | [2][3] |
| Stock Solution Storage | -20°C for up to 3 months | [1][2] |
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway of this compound action.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. VEGF Inhibitor, this compound The VEGF Inhibitor, this compound controls the biological activity of VEGF. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. MilliporeSigma Calbiochem VEGF Inhibitor, this compound 1 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CBO-P11 Concentration for HUVEC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CBO-P11 for various Human Umbilical Vein Endothelial Cell (HUVEC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cyclic peptide that acts as an antagonist to Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-2. It functions by competitively inhibiting the binding of VEGF to these receptors, thereby blocking downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This inhibition affects key cellular processes in HUVECs, including proliferation, migration, and tube formation.
Q2: What is the recommended starting concentration range for this compound in HUVEC assays?
A2: Based on reported IC50 values, a good starting point for dose-response experiments is to test a range of concentrations around the known inhibitory concentrations for specific cellular functions. For HUVEC proliferation, the reported IC50 is approximately 5.8 µM, and for migration, it is around 8.2 µM. Therefore, a suggested starting range for your experiments would be from 0.1 µM to 50 µM to establish a clear dose-response curve for your specific assay conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, appropriate solvent such as sterile water or a buffer solution to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or as recommended by the supplier. For experiments, dilute the stock solution to the desired final concentrations in your cell culture medium.
Q4: What are the critical controls to include in my HUVEC assays with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: HUVECs treated with the same solvent used to dissolve this compound at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on the cells.
-
Untreated Control (Negative Control): HUVECs cultured in standard growth medium without any treatment. This provides a baseline for normal cell function.
-
Positive Control (for inhibition assays): HUVECs stimulated with a known pro-angiogenic factor, such as VEGF, to induce proliferation, migration, or tube formation. This ensures that the assay system is responsive.
-
Positive Control (for inhibition): A known inhibitor of angiogenesis can be used to confirm that the assay can detect inhibitory effects.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use HUVECs at a low passage number (typically between 2 and 6) to ensure consistent and robust responses. Higher passage numbers can lead to altered cell behavior and reduced responsiveness. |
| Cell Seeding Density | Optimize cell seeding density for each assay. Inconsistent cell numbers at the start of the experiment will lead to variable results. Perform a cell titration experiment to determine the optimal density. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment from a validated stock solution. Ensure thorough mixing of all solutions. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium to maintain humidity. |
Issue 2: No or Low Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration for your specific assay and cell conditions. |
| Inactivation of this compound | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Avoid multiple freeze-thaw cycles. |
| Low VEGF Stimulation | If you are co-treating with VEGF, ensure that the concentration of VEGF is sufficient to induce a robust pro-angiogenic response that can be inhibited. You may need to optimize the VEGF concentration. |
| Assay Timing | The incubation time may not be optimal to observe the inhibitory effect. Perform a time-course experiment to identify the best time point for assessing inhibition. |
Issue 3: this compound Induces Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of this compound may be toxic to HUVECs. Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays. Use concentrations below the cytotoxic threshold. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1% for HUVECs). Always include a vehicle control. |
| Poor Cell Health | Ensure HUVECs are healthy and not stressed before starting the experiment. Use cells that are in the logarithmic growth phase. |
Quantitative Data Summary
The following table provides a general guideline for the expected inhibitory effects of this compound on various HUVEC functions. Researchers should perform their own dose-response experiments to determine the precise IC50 values under their specific experimental conditions.
| Assay | This compound Concentration Range (µM) | Expected Effect | Reported IC50 (µM) |
| Proliferation | 0.1 - 50 | Dose-dependent inhibition of VEGF-induced proliferation. | ~5.8 |
| Migration | 0.1 - 50 | Dose-dependent inhibition of VEGF-induced migration. | ~8.2 |
| Tube Formation | 0.1 - 50 | Dose-dependent inhibition of capillary-like structure formation on Matrigel. | Not explicitly reported, but expected to be in a similar range as proliferation and migration. |
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Include all necessary controls.
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control.
HUVEC Migration Assay (Boyden Chamber Assay)
-
Chamber Preparation: Coat the inserts of a Boyden chamber (8 µm pore size) with a thin layer of an extracellular matrix protein like fibronectin or collagen.
-
Cell Preparation: Serum-starve HUVECs for 12-24 hours. Resuspend the cells in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., VEGF at 20 ng/mL) to the lower chamber. Add the HUVEC suspension containing different concentrations of this compound to the upper chamber.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol and stain with a suitable dye like crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Analysis: Calculate the percentage of migration inhibition relative to the VEGF-stimulated control.
HUVEC Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well in a low-serum medium.
-
Treatment: Add different concentrations of this compound to the wells.
-
Incubation: Incubate for 4-12 hours at 37°C.
-
Visualization: Observe the formation of capillary-like structures using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Analysis: Calculate the percentage of tube formation inhibition relative to the untreated control.
Visualizations
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: General workflow for HUVEC assays with this compound.
CBO-P11 showing no effect in cell viability assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers who observe no effect of CBO-P11 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
This compound is a macrocyclic peptide derived from Vascular Endothelial Growth Factor (VEGF).[1] It functions as a VEGF inhibitor by blocking the binding of VEGF to its receptors, specifically VEGFR-1 and VEGFR-2.[1] In VEGF-dependent cell lines, this compound is expected to have an anti-proliferative effect by inhibiting downstream signaling pathways, such as the MAP kinase pathway, that are crucial for cell growth and survival.[1] The reported IC50 value for its effect on proliferation is 5.8 µM in responsive cell models.[1]
Q2: Why am I not observing any effect of this compound in my cell viability assay?
There are several potential reasons for a lack of effect, which can be broadly categorized into three areas:
-
Compound-Related Issues: The integrity or concentration of the this compound itself may be compromised. This can be due to improper storage, degradation, or issues with its solubility in the culture medium.[1]
-
Cell-Related Issues: The chosen cell line may not be dependent on the VEGF signaling pathway for its proliferation and survival. Cells may have low expression of VEGFR-2 or may have developed alternative signaling pathways.
-
Assay-Related Issues: The cell viability assay itself may not be sensitive enough, or the experimental parameters may be suboptimal.[2] Factors like cell seeding density, treatment duration, and the specific assay chemistry can all influence the outcome.[3]
Q3: How can I confirm that my this compound is active and properly prepared?
First, ensure the compound has been stored and handled correctly. This compound is hygroscopic and should be stored at -20°C.[1][4] After reconstituting in DMSO or water, it is recommended to prepare single-use aliquots and store them at -20°C for no longer than 3 months.[1] To functionally validate its activity, use a positive control cell line known to be highly dependent on VEGF signaling for proliferation, such as Human Umbilical Vein Endothelial Cells (HUVECs). A positive result in a sensitive cell line can confirm the biological activity of your compound stock.
Q4: Are there alternative assays I can use to measure the effect of this compound?
Yes. Since many standard viability assays (like MTT, XTT, and resazurin) measure metabolic activity, they may not always directly correlate with cell number or cytotoxicity.[3][5] Consider using an orthogonal method to confirm your findings:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are often more sensitive than tetrazolium-based assays.[6]
-
Direct Cell Counting: Use an automated cell counter or a hemocytometer with a viability dye like trypan blue to directly assess the number of live and dead cells.
-
Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to determine if the compound is inducing apoptosis rather than simply inhibiting proliferation.
-
Migration Assays: Since this compound is reported to inhibit cell migration (IC50 = 8.2 µM), a wound-healing or transwell migration assay can be an effective way to measure its biological activity.[1]
Troubleshooting Guide
If you are not observing the expected anti-proliferative effects of this compound, consult the following table for potential causes and recommended solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Inactivity or Instability | Improper Storage: this compound is a peptide and can degrade if not stored correctly. It is also hygroscopic.[1][4] | Store lyophilized powder at -20°C, protected from light. After reconstitution, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Reconstitution/Solubility: The compound may not be fully dissolved or may have precipitated out of solution in the cell culture medium.[7] | This compound is soluble in DMSO and water.[4] Prepare a concentrated stock solution (e.g., 5 mg/mL in DMSO) and visually inspect for full dissolution before diluting into culture medium. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically <0.5%). | |
| Expired Reagent: The compound may have exceeded its stable shelf-life. | Check the certificate of analysis for stability information. Stock solutions are generally stable for up to 3 months at -20°C.[1] If in doubt, purchase a new vial. | |
| Suboptimal Biological Model | Cell Line Insensitivity: The selected cell line may not be dependent on VEGF signaling for survival or proliferation. | Use a cell line known to be responsive to VEGF inhibition (e.g., HUVECs) as a positive control. Research the literature to confirm that your cell model expresses VEGFR-2. |
| High Cell Seeding Density: If cells are seeded too densely, they may reach confluence before the compound has time to exert its effect, masking any anti-proliferative activity. | Optimize the cell seeding density. Cells should be in the logarithmic growth phase throughout the experiment. Perform a preliminary experiment to determine the optimal number of cells that allows for growth over the treatment period without reaching confluence. | |
| Serum Concentration: Components in fetal bovine serum (FBS) may interfere or compete with this compound's mechanism of action. | Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if appropriate for your cell line. | |
| Assay-Related Issues | Insufficient Treatment Duration: The incubation time may be too short for an anti-proliferative effect to become apparent. | Extend the treatment duration. For anti-proliferative agents, effects are often more pronounced after 48 or 72 hours compared to 24 hours. |
| Assay Insensitivity: The chosen assay (e.g., MTT) may not be sensitive enough to detect subtle changes in cell viability.[2] | Switch to a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), which can detect fewer cells.[6] | |
| Assay Interference: The compound itself could interfere with the assay chemistry (e.g., by directly reducing the MTT reagent).[8] | Run a cell-free control by adding this compound and the assay reagent to culture medium alone. A change in signal indicates direct interference. If interference is observed, use an alternative viability assay. | |
| Procedural Errors: Inconsistent pipetting, edge effects on the plate, or incomplete solubilization of formazan crystals (in MTT assays) can lead to high variability and inaccurate results.[9] | Ensure proper mixing of cell suspensions before seeding. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[9] Ensure complete formazan solubilization by vigorous mixing before reading the plate. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability. Parameters such as cell seeding density and incubation times should be optimized for your specific cell line.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide) or other solubilization buffer
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom tissue culture plates
-
Sterile PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Dilute the cells to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control and untreated wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.
-
Dilute the stock to 0.5 mg/mL in serum-free medium.
-
Carefully remove the treatment medium from the wells.
-
Add 100 µL of the 0.5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from the wells.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MilliporeSigma Calbiochem VEGF Inhibitor, this compound 1 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Biopharma & Bioprocessing [evonik.com]
- 8. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: CBO-P11 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of CBO-P11 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic peptide that acts as an inhibitor of Vascular Endothelial Growth Factor (VEGF). It functions by blocking the binding of VEGF to its receptors, primarily VEGFR-2, thereby inhibiting downstream signaling pathways that lead to angiogenesis, cell proliferation, and migration.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
Several factors can contribute to the degradation of this compound, a peptide-based inhibitor. The most common include:
-
pH: Extreme pH values (both acidic and alkaline) can lead to hydrolysis of peptide bonds.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air, metal ions, or reactive oxygen species in the culture medium.
-
Enzymatic Degradation: Although cyclic peptides like this compound are generally more resistant to proteases than linear peptides, enzymes present in serum-containing media or cell lysates can still contribute to degradation over long incubation periods.
-
Light Exposure: Some peptides are light-sensitive and can degrade upon exposure to UV or even ambient light.
Q3: How should I properly store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound.
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture. This compound is hygroscopic.
-
Stock Solutions: After reconstitution, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.
-
Working Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store diluted working solutions for extended periods.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in cell culture. | 1. Chemical Degradation: Hydrolysis or oxidation of the peptide in the culture medium. | • Maintain the pH of the culture medium within the optimal physiological range (pH 7.2-7.4).• Minimize exposure of the peptide and media to light.• Consider using serum-free media if compatible with your cell line to reduce enzymatic degradation. If serum is required, use heat-inactivated serum.• For very long-term experiments (several days), consider replenishing the this compound-containing medium periodically (e.g., every 48-72 hours). |
| 2. Adsorption to surfaces: The peptide may adsorb to the plasticware of the cell culture plates or tubes. | • Use low-protein-binding plasticware.• Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your experimental buffers, if it does not interfere with your assay. | |
| Inconsistent results between experiments. | 1. Inaccurate initial concentration: Errors in reconstitution of the lyophilized powder. | • Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.• Use a calibrated pipette to add the recommended solvent.• Vortex gently to ensure complete dissolution. |
| 2. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. | • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.• Ensure stock solutions are stored at or below -20°C. | |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the experimental medium. | • Reconstitute the lyophilized powder in a small amount of a suitable solvent (e.g., DMSO) before diluting it into the aqueous culture medium.• Ensure the final concentration of the organic solvent in the medium is low and does not affect your cells.• Perform a solubility test at the desired final concentration before proceeding with the experiment. |
Quantitative Data on Peptide Stability
Table 1: Illustrative Effect of Temperature on Peptide Half-Life in Solution (pH 7.4)
| Temperature | Estimated Half-Life |
| 4°C | Weeks to Months |
| 25°C | Days to Weeks |
| 37°C | Hours to Days |
Table 2: Illustrative Effect of pH on Peptide Degradation Rate at 37°C
| pH | Relative Degradation Rate | Common Degradation Pathway |
| 3.0 | High | Acid-catalyzed hydrolysis |
| 5.0 - 6.0 | Low | Optimal stability range for many peptides |
| 7.4 | Moderate | Deamidation, Oxidation |
| 9.0 | High | Base-catalyzed hydrolysis, disulfide bond cleavage |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.
-
Carefully open the vial and add the appropriate volume of sterile DMSO or another recommended solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a solution of this compound at a known concentration in the experimental buffer or medium.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Monitor the elution of this compound and any potential degradation products using UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact this compound at each time point to determine the degradation rate. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the degradation products.
Visualizations
References
CBO-P11 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CBO-P11. The information is designed to address specific issues that may be encountered during experiments involving this VEGF receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a macrocyclic peptide derived from a region of vascular endothelial growth factor (VEGF) that is critical for its binding to VEGFR-2.[1] Its primary mechanism of action is to block the binding of VEGF to its receptors, VEGFR-1 and VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[1]
Q2: Are there any known off-target effects of this compound?
Q3: My cells are showing a phenotype that is inconsistent with VEGF signaling inhibition after this compound treatment. What could be the cause?
If you observe a phenotype that cannot be explained by the inhibition of the VEGF/VEGFR pathway, it is important to consider the possibility of off-target effects. This could also be due to pathway cross-talk, where inhibiting the primary target leads to feedback activation of other signaling pathways.[2][4] It is also crucial to perform dose-response experiments to ensure you are using an appropriate concentration of the inhibitor.[6]
Q4: How can I experimentally determine if the effects I am observing are due to off-targets of this compound?
To investigate potential off-target effects, a multi-faceted approach is recommended:
-
Use a Secondary Inhibitor: Employ a structurally different inhibitor of the VEGF/VEGFR pathway. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of VEGFR-1 and/or VEGFR-2. If the phenotype from genetic knockdown matches the phenotype from this compound treatment, it supports an on-target mechanism.[6]
-
Kinase Profiling: A broad-spectrum kinase profiling assay can identify other kinases that this compound may bind to.
-
Rescue Experiments: If a specific off-target is identified, overexpressing a drug-resistant mutant of that target should rescue the cells from the inhibitor's effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. | 1. Standardize cell passage number, seeding density, and serum concentration. 2. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.[1] |
| High levels of cell death at expected effective concentrations | 1. The cell line may be particularly sensitive to VEGF signaling inhibition. 2. Potent off-target effects on survival pathways. | 1. Perform a detailed dose-response curve to determine the optimal concentration. 2. Investigate apoptosis markers (e.g., cleaved caspase-3, Annexin V staining). 3. Consider performing a kinome-wide screen to identify potential off-target kinases essential for cell survival. |
| Lack of expected anti-proliferative effect | 1. The cancer cell line may not be dependent on VEGF signaling for proliferation. 2. The cells may have intrinsic or acquired resistance mechanisms. 3. Suboptimal concentration of this compound. | 1. Confirm VEGFR expression and activation in your cell line. 2. Investigate downstream signaling pathways (e.g., MAPK activation) to confirm target engagement.[1] 3. Perform a dose-response study to ensure an effective concentration is being used. |
Quantitative Data
Table 1: On-Target Activity of this compound
| Target/Process | IC50 Value | Reference |
| VEGF165 binding to VEGFR-1 | 70 nM (or 700 nM)* | [1] |
| VEGF165 binding to VEGFR-2 | 1.3 µM | [1] |
| Cell Proliferation | 5.8 µM | [1] |
| Cell Migration | 8.2 µM | [1] |
*Note: There is a discrepancy in the reported IC50 for VEGFR-1 binding between different sources, with one stating 70 nM and another 700 nM.
Table 2: Potential Off-Target Activity of this compound
| Off-Target | Binding Affinity (Kd) / IC50 | Reference |
| Data Not Available | Data Not Available | N/A |
Currently, there is no publicly available data on the specific off-targets of this compound. Researchers are encouraged to perform their own selectivity profiling experiments.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general workflow for identifying potential off-target kinases of this compound.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., services from companies like Eurofins, Promega, or Reaction Biology). These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Assay Execution: Submit the compound for screening at one or more concentrations (e.g., 1 µM and 10 µM). The service provider will perform the assays, typically using a radiometric, fluorescence, or luminescence-based method.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Analyze the data to identify kinases that are significantly inhibited by this compound. A common cutoff for a significant "hit" is >50% inhibition.
-
Hit Validation: For any identified off-target hits, it is crucial to perform secondary assays to confirm the interaction and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement in a cellular context, which can help validate on- and off-target interactions.
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins. The supernatant contains the soluble proteins.
-
Protein Analysis: Collect the supernatant and analyze the protein levels of the target of interest (VEGFR-2) and any suspected off-targets using Western blotting or mass spectrometry. Ligand binding will stabilize the protein, leading to less aggregation at higher temperatures.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct interaction between the compound and the protein in the cellular environment.
Visualizations
References
- 1. VEGF Inhibitor, this compound - Calbiochem | 676496 [merckmillipore.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Addressing CBO-P11 peptide aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with the CBO-P11 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what are its properties?
This compound is a self-assembling peptide. A well-studied peptide with a similar designation, P11-4, has the sequence Ace-Gln-Gln-Arg-Phe-Glu-Trp-Glu-Phe-Glu-Gln-Gln-NH2.[1] Such peptides are designed to self-assemble into higher-order structures like β-sheets and fibrils under specific environmental conditions.[1][2] This self-assembly is often triggered by changes in pH and the presence of cations.[1][2] While this is a desired property for applications like biomimetic remineralization, it can present challenges during experimental handling and storage.[3][4]
Q2: What causes this compound peptide to aggregate?
Peptide aggregation is a complex process influenced by both intrinsic and extrinsic factors.[5] For self-assembling peptides like this compound, aggregation is an inherent characteristic. Key factors include:
-
Peptide Sequence: The primary amino acid sequence dictates the propensity for forming secondary structures and subsequent aggregation.
-
Concentration: As the peptide concentration increases, the likelihood of intermolecular interactions leading to aggregation rises.[1]
-
pH and Ionic Strength: this compound self-assembly can be initiated by a low pH (around 7.4) and the presence of cations.[1][2] Unfavorable electrostatic repulsion that prevents aggregation is more likely to be overcome when the net charge of the peptide is low.[5]
-
Temperature: Higher temperatures can increase the rate of aggregation.
-
Solvent: The choice of solvent is critical. A poor solvent can promote peptide self-association to minimize exposure of hydrophobic residues.
Q3: Is the aggregation of this compound reversible?
The reversibility of peptide aggregation depends on the nature of the aggregates. Amorphous aggregates may sometimes be resolubilized, while highly structured amyloid-like fibrils are often effectively irreversible.[5] For this compound, where self-assembly is a key feature, disaggregation may require significant changes in the solution environment, such as a shift to a more basic pH or the use of chaotropic agents.
Troubleshooting Guide
Issue 1: Peptide is difficult to dissolve.
Possible Cause: The peptide has already begun to aggregate or the incorrect solvent is being used. The solubility of a peptide is largely determined by its polarity, which is dictated by its amino acid composition.[6]
Solution:
-
Initial Solvent Selection:
-
Assess Peptide Charge: Determine the overall charge of the this compound peptide at neutral pH. Peptides with a net positive charge (basic) are more soluble in acidic solutions, while those with a net negative charge (acidic) are more soluble in basic solutions.[7][8]
-
Hydrophobicity: If the peptide has a high proportion of hydrophobic residues, it may require an organic solvent like DMSO, DMF, or acetonitrile for initial solubilization, followed by careful dilution with an aqueous buffer.[8]
-
-
Dissolution Protocol:
-
Before opening, centrifuge the vial to collect all lyophilized powder at the bottom.
-
Allow the peptide to warm to room temperature.[8]
-
Attempt to dissolve a small test amount of the peptide first.[7]
-
If using an aqueous buffer, start with sterile, oxygen-free water or a buffer like Tris or phosphate at pH 7.[8]
-
If solubility is low, try adjusting the pH. For a peptide like P11-4, which contains several glutamic acid residues, a slightly basic solution may improve solubility by increasing the net negative charge.
-
Sonication: Use a bath sonicator to aid dissolution. This can help break up small aggregates.[8] Avoid excessive heating of the sample.
-
Issue 2: Peptide solution becomes cloudy or forms a gel over time.
Possible Cause: The peptide is self-assembling and aggregating in the current solution conditions. This can be due to factors like concentration, pH, temperature, or the presence of salts.
Solution:
-
Adjust Solution Parameters:
-
Lower Concentration: Work with the lowest feasible concentration of the peptide.
-
pH Adjustment: Maintain a pH that disfavors aggregation. For P11-4, which assembles at lower pH, storing the stock solution at a slightly basic pH (e.g., pH 8-9) might inhibit premature assembly.
-
Ionic Strength: Minimize the concentration of salts in the storage buffer unless they are required for stability.
-
-
Storage:
-
Aliquoting: Prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles.[6]
-
Freezing: Flash-freeze the aliquots in liquid nitrogen before storing them at -20°C or -80°C.
-
-
Use of Chaotropic Agents: For non-biological applications, denaturing agents like guanidinium hydrochloride or urea can be used to solubilize aggregated peptides.[6] However, these will disrupt the peptide's structure and are generally not compatible with biological assays.
Data Summary
| Parameter | Recommended Condition/Action | Rationale |
| Initial Dissolution | Test solubility with a small amount first. Use organic solvents (e.g., DMSO) for hydrophobic peptides, then dilute. For charged peptides, use acidic or basic buffers. | To prevent loss of the entire sample and to match solvent polarity with peptide characteristics for optimal dissolution.[8] |
| pH for Solubilization | Adjust pH away from the isoelectric point. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer. | To increase the net charge of the peptide, thereby increasing electrostatic repulsion and solubility. |
| Handling Aggregates | Use sonication to help dissolve small particles. | To break up aggregates and enhance solubilization.[7][8] |
| Storage of Solutions | Aliquot into single-use volumes and store frozen at -20°C or below. | To minimize freeze-thaw cycles which can promote aggregation, and to maintain stability. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Calculate the amount of solvent needed to reach the desired initial concentration.
-
If the peptide's characteristics are unknown, begin with sterile distilled water.
-
Add the solvent to the vial containing the lyophilized peptide.
-
Vortex briefly.
-
If the peptide does not dissolve, sonicate the solution in a water bath for 10-20 seconds. Repeat if necessary.
-
If the solution remains cloudy or contains particulates, assess the peptide's charge and hydrophobicity to select a more appropriate solvent (e.g., dilute acetic acid for basic peptides, dilute ammonium hydroxide for acidic peptides, or DMSO for hydrophobic peptides).
-
Once dissolved, the stock solution can be diluted with the appropriate experimental buffer.
Protocol 2: Monitoring Peptide Aggregation using UV-Visible Spectroscopy
UV-Visible spectroscopy can be used to quickly assess peptide aggregation by monitoring changes in light scattering.
-
Prepare the this compound peptide solution in the desired buffer.
-
Measure the absorbance spectrum from 250 nm to 600 nm using a spectrophotometer.
-
An increase in absorbance at higher wavelengths (e.g., >340 nm) is indicative of light scattering from aggregated particles.
-
This method can be used to compare the aggregation state of the peptide under different buffer conditions (e.g., different pH, ionic strength) to identify optimal non-aggregating conditions.
Visualizations
Caption: Workflow for troubleshooting this compound peptide solubilization.
Caption: Key factors that contribute to the aggregation of this compound peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Effectiveness of Self-Assembling Peptide (P11-4) in Dental Hard Tissue Conditions: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembling Peptide P11-4 and Fluoride for Regenerating Enamel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembling Peptide P11-4 | CareQuest Institute [carequest.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: CBO-P11 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of CBO-P11 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a macrocyclic peptide derived from Vascular Endothelial Growth Factor (VEGF). It functions as a VEGF inhibitor by specifically binding to VEGF receptors 1 and 2 (VEGFR-1 and VEGFR-2), thereby blocking the downstream signaling pathways that lead to angiogenesis. This makes it a valuable tool for research in tumor angiogenesis and related fields.
Q2: I am observing high background signal in my this compound binding assay. What are the likely causes?
A2: High background signal is often due to non-specific binding of this compound to the assay surface (e.g., microplate wells) or to cellular components other than its target receptors. This can be caused by several factors, including suboptimal blocking, inappropriate buffer conditions, or issues with the detection system. Our troubleshooting guide below provides detailed steps to address this issue.
Q3: Which blocking agent is best for my this compound experiment?
A3: The choice of blocking agent is critical and can depend on the specific assay format (e.g., ELISA, cell-based assay). Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole serum. For many applications, a 1-5% BSA solution in your assay buffer is a good starting point. However, empirical testing is often necessary to determine the optimal blocking agent for your specific experimental setup. The table below summarizes the effectiveness of common blocking agents.
Q4: Can the buffer composition affect the non-specific binding of this compound?
A4: Yes, buffer composition plays a significant role. Factors such as pH, salt concentration, and the presence of detergents can all influence non-specific binding. It is important to optimize these parameters for your specific assay. For example, increasing the salt concentration or adding a mild non-ionic detergent like Tween-20 can help reduce electrostatic and hydrophobic interactions that lead to non-specific binding.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in your this compound in vitro assays.
Issue: High Background Signal or Poor Signal-to-Noise Ratio
High background can obscure your specific signal and lead to inaccurate results. Follow these steps to identify and resolve the source of non-specific binding.
Step 1: Optimize Your Blocking Protocol
Inadequate blocking is a primary cause of high background.
-
Solution 1.1: Choose the Right Blocking Agent. The effectiveness of blocking agents can vary. If you are experiencing high background with one agent, try another. A comparison of common blocking agents is provided in Table 1.
-
Solution 1.2: Optimize Blocking Agent Concentration. The concentration of the blocking agent is crucial. For BSA, a concentration of 1-5% is typically effective. For non-fat dry milk, 0.5-5% is a common range. Create a titration of your blocking agent to find the optimal concentration for your assay.
-
Solution 1.3: Increase Blocking Incubation Time and Temperature. Ensure you are incubating your blocking buffer for a sufficient amount of time to allow for complete coating of the surface. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.
Step 2: Adjust Your Assay Buffer Conditions
The physicochemical properties of your assay buffer can significantly impact non-specific interactions.
-
Solution 2.1: Optimize pH. The charge of both this compound and the binding surface can be influenced by pH. Empirically test a range of pH values for your assay buffer to find the one that minimizes non-specific binding while maintaining the specific interaction.
-
Solution 2.2: Increase Salt Concentration. Increasing the ionic strength of your buffer with salts like NaCl (e.g., up to 500 mM) can disrupt electrostatic interactions that contribute to non-specific binding.
-
Solution 2.3: Add a Non-Ionic Detergent. Including a low concentration (0.05-0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 can help to reduce hydrophobic interactions.
-
Solution 2.4: Include Carrier Proteins. Adding a carrier protein like BSA (0.1-1%) to your assay buffer can help to block non-specific binding sites in solution.
Step 3: Review Your Washing Steps
Insufficient washing can leave behind unbound this compound, leading to high background.
-
Solution 3.1: Increase the Number and Vigor of Washes. Increase the number of wash steps (e.g., from 3 to 5) after the this compound incubation. Ensure that the washing is thorough by using a sufficient volume of wash buffer and appropriate agitation.
-
Solution 3.2: Include Detergent in Your Wash Buffer. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can improve the removal of non-specifically bound peptide.
Step 4: Evaluate Your Detection System
If the above steps do not resolve the issue, the problem may lie with your detection reagents.
-
Solution 4.1: Titrate Your Detection Reagents. High concentrations of detection antibodies or other reagents can lead to non-specific binding. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Solution 4.2: Include Appropriate Controls. Run controls that omit the this compound or the primary detection reagent to identify the source of the background signal.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents for In Vitro Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, less lot-to-lot variability. | Can have some cross-reactivity with certain antibodies. |
| Non-Fat Dry Milk | 0.5-5% | Inexpensive and effective for many applications. | Can contain endogenous biotin and glycoproteins that may interfere with some assays. |
| Casein | 1-3% | A purified milk protein, often a very effective blocker. | Can be phosphorylated, which may interfere with phospho-specific antibody detection. |
| Normal Serum | 5-10% | Can be very effective as it contains a mixture of proteins. | Can have high lot-to-lot variability and may contain cross-reactive antibodies. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free options available. | Can be more expensive than individual components. |
Experimental Protocols
Protocol 1: ELISA-Based this compound Binding Assay to Immobilized VEGFR-2
This protocol describes a competitive ELISA to measure the binding of this compound to its target receptor.
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human VEGFR-2 (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add 50 µL of varying concentrations of this compound (prepared in Assay Buffer: 1% BSA in PBS) to the wells. Immediately add 50 µL of biotinylated-VEGF (at a constant concentration, e.g., EC80) to all wells except the blank. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL/well of Streptavidin-HRP (diluted in Assay Buffer) and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL/well of 1M H₂SO₄ to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based this compound Binding Assay
This protocol outlines a method to assess the binding of fluorescently labeled this compound to cells overexpressing VEGFR-2.
-
Cell Seeding: Seed VEGFR-2 overexpressing cells (e.g., HEK293-VEGFR2) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in complete growth medium.
-
Washing: Gently wash the cells twice with pre-warmed Assay Buffer (e.g., serum-free medium with 0.1% BSA).
-
Blocking: Add 100 µL/well of Blocking Buffer (e.g., serum-free medium with 1% BSA) and incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed Assay Buffer.
-
Binding: Add 100 µL/well of fluorescently labeled this compound at various concentrations (prepared in Assay Buffer). For non-specific binding control, add a 100-fold excess of unlabeled this compound to a set of wells 15 minutes prior to adding the labeled peptide.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Washing: Gently wash the cells three times with ice-cold Wash Buffer (PBS with 0.1% BSA).
-
Signal Detection: Add 100 µL/well of PBS and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for high background.
CBO-P11 stability in different buffer solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for solubilizing and storing CBO-P11?
Currently, there is limited publicly available information on the optimal buffer conditions for this compound. Pre-clinical studies involving this compound have utilized specific formulations for in vivo administration, but detailed stability data across a range of common laboratory buffers is not available. For instance, in one study, this compound was prepared for injection by dissolving it in a vehicle consisting of 2% DMSO, 30% PEG300, and double distilled water. Another formulation involved 5% DMSO, 10% solutol, and 85% saline. These formulations are intended for immediate use in animal models and may not be suitable for long-term storage or in vitro assays.
Q2: Are there any known incompatibilities of this compound with common buffer components?
Specific incompatibilities of this compound with common buffer components have not been documented in publicly accessible literature. However, as a general precaution when working with novel small molecules, it is advisable to avoid strongly acidic or basic conditions, as well as the presence of strong oxidizing or reducing agents, unless their compatibility has been experimentally confirmed.
Q3: What are the potential degradation pathways for this compound?
The specific degradation pathways of this compound have not been characterized in the available literature. Potential degradation mechanisms for similar small molecule compounds can include hydrolysis, oxidation, and photodecomposition. It is recommended to protect this compound solutions from light and to minimize exposure to atmospheric oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during experiment | Low solubility in the chosen buffer. | Increase the percentage of co-solvents such as DMSO or PEG300 in the buffer system. Perform a solubility test with small aliquots of this compound in various buffer systems to determine the optimal composition. |
| Loss of this compound activity over time | Instability in the current storage or experimental buffer. | Prepare fresh solutions of this compound for each experiment. If storage is necessary, aliquot the stock solution and store at -80°C. Conduct a time-course stability study in your experimental buffer to determine the rate of degradation. |
| Inconsistent experimental results | Variability in this compound solution preparation. | Standardize the protocol for preparing this compound solutions, including the source and purity of buffer components, the final pH, and the mixing procedure. Use a consistent source and lot of this compound. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of this compound
This protocol outlines a method to screen for suitable buffer systems for this compound.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a panel of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include citrate, phosphate, and Tris.
-
Serially dilute the this compound stock solution into each buffer to a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Visually inspect for precipitation immediately after dilution and after a set incubation period (e.g., 1 hour, 4 hours, 24 hours) at room temperature and 4°C.
-
(Optional) Quantify the soluble fraction by centrifuging the samples and measuring the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Short-Term Stability Assessment of this compound in a Selected Buffer
This protocol is designed to evaluate the stability of this compound in a promising buffer system identified from the solubility assessment.
-
Prepare a fresh solution of this compound in the chosen buffer at the desired experimental concentration.
-
Incubate the solution under relevant experimental conditions (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot for the concentration of intact this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Plot the concentration of this compound versus time to determine the degradation rate.
Below is a generalized workflow for assessing the stability of a compound like this compound.
Caption: Workflow for this compound Solubility and Stability Testing.
Validation & Comparative
CBO-P11 vs. Sunitinib: A Preclinical Comparison in Renal Cell Carcinoma Models
A guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of the HIF-2α inhibitor CBO-P11 (PT2385) versus the multi-kinase inhibitor sunitinib in renal cell carcinoma (RCC) models.
This guide provides an objective comparison of the preclinical performance of this compound and sunitinib, two targeted therapies for renal cell carcinoma. The data presented is compiled from key preclinical studies to assist researchers in understanding their distinct mechanisms of action and evaluating their anti-tumor efficacy in relevant RCC models.
Overview and Mechanism of Action
Renal cell carcinoma, particularly the clear cell subtype (ccRCC), is frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), primarily HIF-2α, which acts as a key oncogenic driver promoting tumor growth, proliferation, and angiogenesis.
This compound (PT2385) is a first-in-class, orally bioavailable small molecule that directly antagonizes HIF-2α. It works by binding to a pocket in the HIF-2α protein, which prevents its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption blocks the transcription of HIF-2α target genes, such as VEGF, PDGF, and Cyclin D1, which are critical for tumor progression.
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β). By blocking these receptors, sunitinib aims to inhibit angiogenesis and directly impede tumor cell growth.
The distinct mechanisms of these two agents are visualized in the signaling pathway diagram below.
A Comparative Guide to the Anti-Angiogenic Effects of CBO-P11 and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of the peptide-based agent CBO-P11 and the monoclonal antibody bevacizumab. The information presented is based on available preclinical data to assist in the evaluation of these two distinct therapeutic approaches targeting tumor-induced blood vessel formation.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are key mediators of this process, making them prime targets for anti-angiogenic therapies. Bevacizumab (Avastin®), a humanized monoclonal antibody that targets VEGF-A, is a clinically approved anti-angiogenic drug used in the treatment of various cancers.[1][2][3] this compound, also known as Cyclo-VEGI, is a synthetic cyclic peptide that acts as a VEGFR-2 antagonist, representing a different strategy to inhibit the VEGF signaling pathway.[4][5] This guide will compare the mechanisms of action, in vitro and in vivo efficacy of this compound and bevacizumab based on published experimental data.
Mechanism of Action
Bevacizumab is a recombinant humanized monoclonal IgG1 antibody that specifically binds to and neutralizes all isoforms of human vascular endothelial growth factor-A (VEGF-A).[1][2] By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This blockade inhibits VEGF-induced signaling, thereby suppressing endothelial cell proliferation, migration, and the formation of new blood vessels.[3][4]
This compound is a macrocyclic 17-amino acid peptide derived from a sequence of VEGF.[5] Unlike bevacizumab, which targets the ligand (VEGF-A), this compound directly targets the receptor, specifically binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6] By binding to VEGFR-2, this compound competitively inhibits the binding of VEGF-A, thereby blocking the downstream signaling pathways that lead to angiogenesis.[5]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and bevacizumab from in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, data is presented from separate experiments for each compound.
In Vitro Efficacy
| Parameter | This compound | Bevacizumab | Reference |
| Target | VEGFR-2 | VEGF-A | [1][4] |
| VEGFR-2 Binding (IC50) | 1.3 µM | N/A | [5] |
| Endothelial Cell Proliferation (IC50) | 5.8 µM | Not specified in similar assays | [5] |
| Endothelial Cell Migration (IC50) | 8.2 µM | Not specified in similar assays | [5] |
In Vivo Efficacy: Glioma Xenograft Models in Nude Mice
| Parameter | This compound (as cyclo-VEGI) | Bevacizumab | Reference |
| Tumor Model | Human Glioma | Human Glioma (U87) | [5][7] |
| Dosage | 0.5 mg/kg/day | 5 mg/kg and 25 mg/kg | [5][7] |
| Administration Route | Not specified | Intraperitoneal | [5][7] |
| Tumor Growth Inhibition | 93.5% (in combination with PF-4/CTF) | 58-64% (5 mg/kg), 74-78% (25 mg/kg) | [5][7] |
Note: The this compound data is from a study where it was used in combination with another agent (PF-4/CTF). The study reported a 93.5% tumor volume inhibition for the combination. The efficacy of this compound as a monotherapy in this specific model was not detailed in the available source.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a better understanding and potential replication of the cited studies.
In Vitro Endothelial Cell Proliferation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a basal medium containing a low percentage of serum and varying concentrations of the test compound (this compound or bevacizumab).
-
Incubation: Cells are incubated for 72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Chamber Preparation: Polycarbonate membranes (8 µm pore size) in transwell inserts are coated with an extracellular matrix protein like fibronectin or collagen.
-
Cell Preparation: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in a serum-free basal medium.
-
Assay Setup: The lower chamber of the transwell is filled with EGM containing a chemoattractant (e.g., VEGF). The HUVEC suspension is added to the upper chamber (the insert) along with varying concentrations of the test compound.
-
Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
-
Analysis: The percentage of migration inhibition is calculated relative to the control, and the IC50 value is determined.
In Vivo Nude Mouse Xenograft Tumor Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: Human glioma cells (e.g., U87) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel. Approximately 1-5 x 106 cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound (this compound or bevacizumab) is administered at the specified dose and schedule (e.g., intraperitoneally, daily or twice weekly). The control group receives a vehicle or a non-specific IgG.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Animal body weight and general health are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Analysis: Tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry for microvessel density (CD31 staining). Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
Discussion and Conclusion
Both this compound and bevacizumab demonstrate anti-angiogenic properties by targeting the VEGF signaling pathway, albeit through different mechanisms. Bevacizumab, a large monoclonal antibody, acts by sequestering the VEGF-A ligand in the extracellular space. In contrast, this compound, a smaller cyclic peptide, directly antagonizes the VEGFR-2 receptor.
The available preclinical data suggests that both agents are effective in inhibiting key processes of angiogenesis. The in vitro data for this compound provides specific IC50 values for its inhibitory effects on endothelial cell proliferation and migration. The in vivo data, although limited for this compound as a monotherapy, indicates significant tumor growth inhibition when used in combination in a glioma model. Bevacizumab has demonstrated dose-dependent tumor growth inhibition in similar glioma models.
The choice between a peptide-based inhibitor like this compound and a monoclonal antibody like bevacizumab may depend on various factors including the desired pharmacokinetic profile, potential for tissue penetration, and manufacturing considerations. Peptides generally have shorter half-lives but may offer better tumor penetration due to their smaller size.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety profiles of this compound and bevacizumab. Such studies would provide a more definitive basis for their potential clinical applications in oncology. This guide serves as a summary of the current publicly available data to aid researchers in their ongoing efforts to develop novel and effective anti-angiogenic therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combinatorial administration of molecules that simultaneously inhibit angiogenesis and invasion leads to increased therapeutic efficacy in mouse models of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of VEGFR2-binding peptides using high throughput bacterial display methods and functional assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CBO-P11 and Other Peptide-Based VEGF Inhibitors for Angiogenesis Research
For Immediate Release
A comprehensive analysis of CBO-P11, a macrocyclic peptide inhibitor of Vascular Endothelial Growth Factor (VEGF), reveals its distinct efficacy profile when compared to other notable peptide-based VEGF inhibitors. This guide provides a comparative overview of this compound, ATWLPPR, VGB1, and B-cL1, offering researchers, scientists, and drug development professionals a data-driven resource for selecting appropriate tools for anti-angiogenesis studies. The comparison encompasses quantitative efficacy data, detailed experimental methodologies, and visual representations of the VEGF signaling pathway and experimental workflows.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and pathological conditions such as cancer and retinopathies. The development of inhibitors targeting the VEGF signaling pathway is a major focus of therapeutic research. Peptide-based inhibitors have emerged as a promising class of therapeutics due to their high specificity, low immunogenicity, and ease of synthesis. This guide focuses on this compound, a synthetic macrocyclic peptide derived from VEGF, and compares its efficacy with other well-characterized peptide-based VEGF inhibitors.
Comparative Efficacy of Peptide-Based VEGF Inhibitors
The inhibitory activities of this compound and other selected peptide-based VEGF inhibitors are summarized below. The data is compiled from various studies, and direct comparison should be approached with consideration of the different experimental conditions.
| Peptide | Target(s) | Assay | IC50 Value | Reference |
| This compound | VEGFR-1, VEGFR-2 | VEGF₁₆₅ Binding to VEGFR-1 | 700 nM | [1] |
| VEGF₁₆₅ Binding to VEGFR-2 | 1.3 µM | [1] | ||
| HUVEC Proliferation | 5.8 µM | [1][2] | ||
| HUVEC Migration | 8.2 µM | [1][2] | ||
| ATWLPPR | Neuropilin-1 (NRP-1) | VEGF₁₆₅ Binding to NRP-1 | 19 µM | [3] |
| VGB1 | VEGFR-1, VEGFR-2 | HUVEC Proliferation | Not explicitly stated as IC50, but showed significant inhibition | [4] |
| B-cL1 | VEGFR-1 | VEGF-A/VEGFR-1 Interaction (ELISA) | ~10-56 µM (range for similar peptides) | [5][6] |
| HUVEC Tube Formation | Showed significant inhibition | [5] |
Mechanism of Action: Targeting the VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects by binding to its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that lead to cell proliferation, migration, and tube formation. This compound acts by directly competing with VEGF for binding to VEGFR-2.[2] Other peptides, such as ATWLPPR, function by targeting co-receptors like Neuropilin-1 (NRP-1), which modulates VEGF-VEGFR signaling.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these peptide inhibitors.
VEGF Receptor Binding Assay (for this compound)
This assay quantifies the ability of a peptide to inhibit the binding of VEGF to its receptors.
-
Materials: Recombinant human VEGF₁₆₅, recombinant human VEGFR-1/Fc and VEGFR-2/Fc chimeras, 96-well ELISA plates, HRP-conjugated anti-human IgG antibody, TMB substrate.
-
Procedure:
-
Coat 96-well plates with VEGFR-1/Fc or VEGFR-2/Fc overnight at 4°C.
-
Block the plates with BSA.
-
Pre-incubate a fixed concentration of biotinylated VEGF₁₆₅ with varying concentrations of this compound for 1 hour at room temperature.
-
Add the VEGF/peptide mixture to the coated plates and incubate for 2 hours.
-
Wash the plates and add streptavidin-HRP.
-
After another incubation and wash, add TMB substrate and measure the absorbance at 450 nm.
-
The IC₅₀ value is calculated as the concentration of the peptide that inhibits 50% of VEGF₁₆₅ binding.
-
Endothelial Cell Proliferation Assay
This assay measures the effect of the peptide on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials: HUVECs, endothelial cell growth medium, 96-well plates, VEGF, peptide inhibitor, and a cell proliferation detection reagent (e.g., MTT or WST-1).
-
Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with varying concentrations of the peptide inhibitor in the presence of a fixed concentration of VEGF.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of the peptide to inhibit the migration of endothelial cells towards a chemoattractant.
-
Materials: HUVECs, Boyden chamber inserts with porous membranes (e.g., 8 µm pores), endothelial cell basal medium, VEGF, peptide inhibitor, and a staining reagent (e.g., crystal violet).
-
Procedure:
-
Coat the underside of the Boyden chamber membrane with an extracellular matrix protein (e.g., fibronectin).
-
Place medium containing VEGF in the lower chamber.
-
Resuspend HUVECs in serum-free medium with varying concentrations of the peptide inhibitor and add them to the upper chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition compared to the control.
-
In Vitro Tube Formation Assay
This assay evaluates the effect of the peptide on the ability of endothelial cells to form capillary-like structures.
-
Materials: HUVECs, Matrigel or a similar basement membrane extract, 24-well plates, endothelial cell growth medium, VEGF, and the peptide inhibitor.
-
Procedure:
-
Coat the wells of a 24-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of VEGF and varying concentrations of the peptide inhibitor.
-
Incubate for 6-18 hours.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Experimental Workflow
The general workflow for evaluating a novel peptide-based VEGF inhibitor involves a series of in vitro and in vivo assays to characterize its efficacy and mechanism of action.
Conclusion
This compound demonstrates potent inhibitory activity against VEGF-induced angiogenesis by targeting VEGFR-1 and VEGFR-2. Its efficacy in inhibiting endothelial cell proliferation and migration is well-documented. When compared to other peptide-based inhibitors such as ATWLPPR, VGB1, and B-cL1, this compound exhibits a distinct profile with its direct targeting of the primary VEGF receptors. The choice of inhibitor for a particular research application will depend on the specific aspect of the VEGF signaling pathway being investigated. This guide provides a foundational resource to aid in this selection process, emphasizing the importance of considering the specific experimental context and the unique characteristics of each peptide inhibitor. Further head-to-head comparative studies would be invaluable for a more definitive ranking of the relative potencies of these promising anti-angiogenic agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. VEGF Inhibitor, this compound The VEGF Inhibitor, this compound controls the biological activity of VEGF. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. A Cyclic Peptide Epitope of an Under-Explored VEGF-B Loop 1 Demonstrated In Vivo Anti-Angiogenic and Anti-Tumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CBO-P11 Peptide Inhibitor Versus Small Molecule Tyrosine Kinase Inhibitors in Targeting VEGFR-Mediated Angiogenesis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel peptide-based VEGF inhibitor, CBO-P11, and the established class of small molecule tyrosine kinase inhibitors (TKIs) that target the vascular endothelial growth factor receptor (VEGFR) signaling pathway. This document synthesizes available experimental data to objectively evaluate their mechanisms of action, efficacy, and potential therapeutic applications.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR-2, are key mediators of this process, making them prime targets for anti-cancer therapies. This compound and small molecule TKIs represent two distinct therapeutic modalities aimed at disrupting this pathway.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound is a macrocyclic peptide derived from residues 79-93 of VEGF-A.[1] It acts as a competitive antagonist, binding to the VEGF-binding site on VEGFR-2, thereby preventing the native ligand, VEGF-A, from activating the receptor. This extracellular blockade inhibits downstream signaling cascades that lead to endothelial cell proliferation, migration, and new vessel formation.
In contrast, small molecule tyrosine kinase inhibitors are cell-permeable compounds that target the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competing with ATP, these inhibitors prevent the autophosphorylation of the receptor, a critical step in signal transduction. This intracellular inhibition effectively blocks the downstream signaling pathways activated by VEGF. Many TKIs are multi-targeted, inhibiting other tyrosine kinases in addition to VEGFRs.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC50) of this compound and several representative small molecule TKIs against VEGFRs. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental assays and conditions.
| Compound | Type | Target(s) | IC50 (VEGFR-2) | Other Key Targets (IC50) |
| This compound | Peptide | VEGFR-1, VEGFR-2 | 1.3 µM (Binding) | VEGFR-1 (700 nM, Binding) |
| Sunitinib | Small Molecule TKI | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 80 nM | PDGFRβ (2 nM), c-KIT (4 nM) |
| Sorafenib | Small Molecule TKI | VEGFRs, PDGFRβ, c-KIT, RAF | 90 nM | B-RAF (22 nM), c-RAF (6 nM) |
| Axitinib | Small Molecule TKI | VEGFRs | 0.2 nM | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM) |
| Pazopanib | Small Molecule TKI | VEGFRs, PDGFRs, c-KIT | 30 nM | VEGFR-1 (10 nM), VEGFR-3 (47 nM) |
Experimental Protocols
This compound VEGF Binding Inhibition Assay (as inferred from Zilberberg et al., 2003)
Objective: To determine the concentration of this compound required to inhibit the binding of VEGF165 to its receptors on endothelial cells.
Protocol:
-
Bovine aortic endothelial (BAE) cells are cultured to confluence in 24-well plates.
-
Cells are washed with binding buffer (e.g., DMEM with 0.1% BSA).
-
Cells are incubated with varying concentrations of this compound for a predetermined time at 4°C.
-
A constant, subsaturating concentration of radio-iodinated 125I-VEGF165 is added to the wells and incubated for 2 hours at 4°C to reach binding equilibrium.
-
Unbound 125I-VEGF165 is removed by washing the cells multiple times with cold binding buffer.
-
Cells are lysed, and the amount of cell-bound radioactivity is quantified using a gamma counter.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-VEGF165 to the cells.
Small Molecule TKI VEGFR-2 Kinase Assay
Objective: To determine the concentration of a TKI required to inhibit the enzymatic activity of the VEGFR-2 tyrosine kinase.
Protocol:
-
Recombinant human VEGFR-2 kinase domain is used as the enzyme source.
-
A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) is coated onto microplate wells.
-
The kinase reaction is initiated by adding ATP and the VEGFR-2 enzyme to the wells in the presence of varying concentrations of the TKI.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated tyrosine residues, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
The IC50 value is calculated as the concentration of the TKI that inhibits 50% of the VEGFR-2 kinase activity.
In Vivo Anti-Angiogenic and Anti-Tumor Activity
This compound
This compound has demonstrated anti-angiogenic activity in the in vivo chicken chorioallantoic membrane (CAM) assay.[1] Furthermore, studies have shown that this compound can significantly block the growth of established intracranial glioma in both nude and syngeneic mouse models, leading to improved survival without observable side effects.[1][2]
Small Molecule TKIs
Numerous small molecule TKIs targeting VEGFR have been approved for the treatment of various cancers and have demonstrated significant anti-tumor efficacy in preclinical and clinical settings. For example, Sunitinib and Sorafenib are approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, respectively. Their in vivo efficacy is well-documented, leading to reductions in tumor growth and vascularity.
Discussion and Future Perspectives
This compound and small molecule TKIs represent distinct approaches to inhibiting VEGFR signaling, each with its own set of advantages and disadvantages.
This compound , as a peptide-based inhibitor, offers the potential for high specificity to its extracellular target, which may translate to a more favorable side-effect profile. The reported lack of side effects in preclinical glioma models is promising.[1] However, the therapeutic application of peptides can be limited by factors such as poor oral bioavailability and rapid in vivo degradation, often necessitating alternative delivery strategies.
Small molecule TKIs have the advantage of oral bioavailability and have a proven track record in the clinic. However, their multi-targeted nature, while potentially offering broader anti-tumor activity, can also lead to off-target toxicities.[3][4] Resistance to TKIs is a significant clinical challenge, often arising from mutations in the target kinase or activation of alternative signaling pathways.
Future research should focus on direct, head-to-head comparative studies of this compound and VEGFR-TKIs in various preclinical cancer models. Investigating the potential for synergistic effects when combining these two classes of inhibitors could also be a promising therapeutic strategy. Furthermore, exploring advanced drug delivery systems for this compound could help overcome its pharmacokinetic limitations and enhance its therapeutic potential.
References
- 1. Structure and inhibitory effects on angiogenesis and tumor development of a new vascular endothelial growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and inhibitory effects on angiogenesis and tumor development of a new vascular endothelial growth inhibitor [air.unimi.it]
- 3. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
CBO-P11: A Comparative Guide to its Inhibition of VEGFR-2 Phosphorylation
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comprehensive comparison of CBO-P11, a peptide-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with other established small-molecule inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound is a macrocyclic peptide derived from a segment of VEGF, the natural ligand for VEGFR-2.[1] Its primary mechanism of action is to competitively block the binding of VEGF to VEGFR-2.[1] This upstream inhibition prevents the receptor from dimerizing and subsequently autophosphorylating, a critical step in the activation of the downstream signaling cascade that promotes angiogenesis.
In contrast, many well-established VEGFR-2 inhibitors, such as Sunitinib and Sorafenib, are small molecules that function as ATP-competitive kinase inhibitors. These molecules directly target the intracellular tyrosine kinase domain of VEGFR-2, preventing the transfer of phosphate groups from ATP to tyrosine residues on the receptor, even if VEGF is bound. This direct enzymatic inhibition effectively halts the signal transduction at a later stage.
Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and a selection of alternative small-molecule inhibitors against VEGFR-2. It is crucial to note the different nature of the IC50 values: for this compound, it represents the inhibition of ligand binding, while for the others, it reflects the inhibition of the receptor's kinase activity (phosphorylation).
| Inhibitor | Type | Target | IC50 |
| This compound | Peptide-based Ligand Binding Inhibitor | VEGFR-2 Binding | 1.3 µM[1] |
| Sunitinib | Small Molecule Kinase Inhibitor | VEGFR-2 Kinase | 80 nM |
| Sorafenib | Small Molecule Kinase Inhibitor | VEGFR-2 Kinase | 90 nM |
| Axitinib | Small Molecule Kinase Inhibitor | VEGFR-2 Kinase | 0.2 nM |
| Pazopanib | Small Molecule Kinase Inhibitor | VEGFR-2 Kinase | 30 nM |
| Regorafenib | Small Molecule Kinase Inhibitor | VEGFR-2 Kinase | 22 nM |
Visualizing the Inhibition
To clarify the distinct points of intervention for these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for its validation.
Caption: VEGFR-2 signaling pathway and points of inhibition for this compound and small-molecule inhibitors.
Caption: Experimental workflow for validating VEGFR-2 phosphorylation inhibition via Western Blot.
References
CBO-P11: A Comparative Analysis of its Cross-reactivity with Growth Factor Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of the synthetic peptide CBO-P11 across various growth factor receptors. The data presented is primarily derived from the seminal study by Zilberberg et al. (2003) in the Journal of Biological Chemistry, which characterized this compound as a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling.
Introduction to this compound
This compound, also known as cyclo-VEGI, is a cyclic 17-amino acid peptide derived from residues 79-93 of human VEGF-A. Its sequence is cyclic(D-Phe-Pro-Gln-Ile-Met-Arg-Ile-Lys-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu). It was designed to mimic the binding site of VEGF-A to its primary receptor, VEGFR-2, thereby acting as a competitive inhibitor.
Comparative Binding Affinity and Functional Inhibition
The cross-reactivity of this compound has been evaluated against key growth factor receptors to determine its selectivity. The following table summarizes the inhibitory concentrations (IC₅₀) of this compound in both receptor binding and cell proliferation assays.
| Target Receptor | Ligand | Assay Type | Cell Line | IC₅₀ | Reference |
| VEGFR-2 | VEGF₁₆₅ | Receptor Binding | Porcine Aortic Endothelial (PAE) cells | 1.3 µM | |
| VEGFR-1 | VEGF₁₆₅ | Receptor Binding | Porcine Aortic Endothelial (PAE) cells | 700 nM | |
| FGFR | FGF-2 | Cell Proliferation | Bovine Capillary Endothelial (BCE) cells | 18 µM | |
| PDGFR | PDGF-BB | Cell Proliferation | Murine Embryo Fibroblast (Balb/c 3T3) cells | No significant inhibition |
Signaling Pathway Inhibition
This compound primarily exerts its effect by blocking the initial step of the VEGF signaling cascade: the binding of VEGF-A to its receptors. This inhibition prevents receptor dimerization and subsequent autophosphorylation, which are critical for the activation of downstream pathways, including the MAPK and PI3K/Akt pathways, that drive cell proliferation, migration, and survival. The diagram below illustrates the targeted step in the VEGF signaling pathway.
A Head-to-Head Comparison of CBO-P11 and Axitinib in Targeting the VEGF Signaling Pathway
In the landscape of anti-angiogenic cancer therapies, both CBO-P11 and axitinib have emerged as inhibitors of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical process in tumor growth and metastasis. While both agents converge on this pathway, they represent distinct therapeutic modalities with different mechanisms of action. Axitinib, a small molecule tyrosine kinase inhibitor, is an established therapeutic agent for advanced renal cell carcinoma.[1][2][3][4][5] this compound, a macrocyclic peptide, represents a different approach to inhibiting VEGF-mediated signaling.[6][7][8] This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Axitinib functions as a potent and selective, second-generation tyrosine kinase inhibitor of VEGF receptors (VEGFRs) 1, 2, and 3.[1][4][5][9] By binding to the ATP-binding site of the intracellular tyrosine kinase domain of these receptors, axitinib blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[4][10] This ultimately leads to a reduction in tumor angiogenesis, hindering tumor growth and metastasis.[1][2][4][5]
This compound, in contrast, is a macrocyclic peptide derived from the receptor-binding domain of VEGF.[6][8] It acts as a competitive inhibitor, directly binding to VEGFR-2 and blocking the binding of VEGF-A to its receptors, VEGFR-1 and VEGFR-2.[6][7][8] By preventing the initial ligand-receptor interaction, this compound effectively blocks the activation of the entire signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and axitinib. It is important to note that this data is not from direct head-to-head studies, and experimental conditions may vary.
Table 1: In Vitro Potency
| Parameter | This compound | Axitinib |
| Target(s) | VEGF-A binding to VEGFR-1/2 | VEGFR-1, -2, -3, PDGFR, c-KIT |
| IC50 (VEGFR-1) | 700 nM[6][8] | 0.1 nM[11] |
| IC50 (VEGFR-2) | 1.3 µM[6][8] | 0.2 nM[11] |
| IC50 (VEGFR-3) | Not Reported | 0.1-0.3 nM[11] |
| IC50 (Cell Proliferation) | 5.8 µM[6][8] | 1.09 µM (HK1-LMP1 cells)[12] |
| IC50 (Cell Migration) | 8.2 µM[6][8] | Not directly comparable |
Table 2: Preclinical and Clinical Efficacy of Axitinib
| Model/Study | Endpoint | Result |
| Intracranial MGG4 Glioblastoma Xenograft | Median Survival | 80 days (axitinib) vs. 75 days (control)[13] |
| Intracranial U87 Glioblastoma Xenograft | Median Survival | 34.5 days (axitinib) vs. 30 days (control)[13] |
| Phase III Trial (Advanced RCC, vs. Sorafenib) | Median Progression-Free Survival | 6.7 months (axitinib) vs. 4.7 months (sorafenib)[11][14] |
| Phase III Trial (Advanced RCC, vs. Sorafenib) | Overall Response Rate | 19.4% (axitinib) vs. 9.4% (sorafenib)[14] |
| Phase II Trial (Sorafenib-refractory mRCC) | Median Progression-Free Survival | 7.4 months[11][15] |
| Phase II Trial (Sorafenib-refractory mRCC) | Overall Survival | 13.6 months[11][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols relevant to the comparison of this compound and axitinib.
VEGFR Binding Assay (for this compound)
-
Objective: To determine the concentration of this compound required to inhibit the binding of VEGF to its receptors.
-
Method:
-
Recombinant human VEGFR-1 or VEGFR-2 is coated onto a 96-well plate.
-
A constant concentration of biotinylated VEGF-A is mixed with serial dilutions of this compound.
-
The mixture is added to the wells and incubated to allow for binding.
-
After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated VEGF.
-
A colorimetric substrate for HRP is added, and the absorbance is measured.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of VEGF binding.
-
In Vitro Kinase Assay (for Axitinib)
-
Objective: To measure the inhibitory effect of axitinib on the kinase activity of VEGFRs.
-
Method:
-
Recombinant human VEGFR kinase domain is incubated with a peptide substrate and ATP in the presence of serial dilutions of axitinib.
-
The reaction is allowed to proceed for a set time, during which the kinase phosphorylates the substrate.
-
The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody and a detection system (e.g., fluorescence or luminescence).
-
The IC50 value is determined as the concentration of axitinib that inhibits 50% of the kinase activity.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the inhibitors on the proliferation of endothelial cells (e.g., HUVECs) or tumor cells.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound or axitinib in the presence of a growth stimulus (e.g., VEGF for endothelial cells).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or fluorometric assay.
-
The IC50 for proliferation is calculated.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells.
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound, axitinib).
-
The compounds are administered according to a predetermined schedule and route.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for histological and biomarker analysis (e.g., microvessel density).
-
Signaling Pathways
Both this compound and axitinib inhibit the VEGF signaling pathway, which is a central regulator of angiogenesis. The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
PLCγ-PKC-MAPK pathway: Promotes cell proliferation.[10]
-
PI3K-Akt pathway: Promotes cell survival and permeability.[10]
-
FAK/paxillin pathway: Involved in cell migration and cytoskeletal rearrangement.[10]
Conclusion
This compound and axitinib represent two distinct strategies for targeting the VEGF signaling pathway. Axitinib is a well-characterized, potent small molecule inhibitor with proven clinical efficacy. This compound is a peptide-based inhibitor that offers a different modality of targeting the same pathway. While a direct head-to-head comparison from a single study is not available, the existing data suggest that both are effective at inhibiting VEGF-mediated processes. The choice between these or similar agents in a research or clinical context would depend on a variety of factors, including the specific cancer type, the desired pharmacokinetic profile, and the potential for off-target effects. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative advantages of each approach.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Axitinib - Wikipedia [en.wikipedia.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 5. grokipedia.com [grokipedia.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VEGF Inhibitor, this compound The VEGF Inhibitor, this compound controls the biological activity of VEGF. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INLYTA® (axitinib) Clinical Trial Results | Safety Info [inlyta.com]
- 15. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
CBO-P11 vs. Sorafenib: A Comparative Analysis of Efficacy in Hepatocellular Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of CBO-P11 and sorafenib, with a focus on their effects on hepatocellular carcinoma (HCC) cells. While sorafenib is a well-established multi-kinase inhibitor for advanced HCC, this compound is a peptide-based inhibitor of Vascular Endothelial Growth Factor (VEGF). This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes the signaling pathways involved.
Comparative Efficacy and Mechanism of Action
Sorafenib exerts its anti-tumor effects by targeting multiple kinases involved in cell proliferation and angiogenesis. In contrast, this compound's mechanism is more targeted, focusing on the inhibition of the VEGF signaling pathway, a critical driver of angiogenesis in HCC.
Quantitative Data Summary
The following tables summarize the available quantitative data for sorafenib's effects on HCC cell lines. Due to the limited publicly available experimental data for this compound's direct effects on HCC cell apoptosis and cell cycle, these sections for this compound are based on its known mechanism as a VEGF inhibitor and the established roles of VEGF signaling in cancer cells.
Table 1: Comparative Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Citation |
| Sorafenib | HepG2 | ~6 - 10.9 | [1][2] |
| HuH-7 | ~6 | [1] | |
| Hep3B | >10 | [3] | |
| HLF | >10 (with FBS), ~1 (serum-free) | [4] | |
| This compound | - | Data not available | - |
Note: IC50 values for sorafenib can vary depending on the specific HCC cell line and experimental conditions, such as the presence or absence of serum.[3][4][5]
Table 2: Comparative Effects on Apoptosis
| Compound | Effect on HCC Cells | Supporting Data | Citation |
| Sorafenib | Induces apoptosis | Increased apoptotic cell population, cleavage of caspase-3 and -9. | [4][6] |
| This compound | Likely induces apoptosis | As a VEGF inhibitor, it is expected to inhibit survival signals, potentially leading to apoptosis. Inhibition of VEGF signaling has been shown to induce apoptosis in HCC cells. | [7] |
Table 3: Comparative Effects on Cell Cycle
| Compound | Effect on HCC Cells | Supporting Data | Citation |
| Sorafenib | Induces cell cycle arrest (G0/G1 or S phase) | Decreased BrdU incorporation, reduced expression of cyclin D1. Increase in G1 phase and decrease in S phase populations. | [4][8][9][10] |
| This compound | Likely induces cell cycle arrest | Inhibition of VEGF/VEGFR signaling can lead to G1 arrest through modulation of cell cycle regulators like p21 and cyclin D1. | [7] |
Signaling Pathways
The distinct mechanisms of action of this compound and sorafenib are best understood by examining the signaling pathways they target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the effects of this compound and sorafenib on HCC cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or sorafenib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO for sorafenib).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed HCC cells in 6-well plates and treat with desired concentrations of this compound or sorafenib for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture HCC cells in 6-well plates and treat with this compound or sorafenib.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
A logical workflow is essential for a comprehensive comparative study.
Conclusion
Sorafenib is a multi-kinase inhibitor with well-documented effects on inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest in HCC cells. This compound, as a targeted VEGF inhibitor, is anticipated to primarily exert its anti-cancer effects through the inhibition of angiogenesis and by directly impacting tumor cells that rely on VEGF/VEGFR signaling for survival and proliferation.
While direct comparative experimental data for this compound in HCC is lacking in the public domain, its focused mechanism of action presents a clear contrast to the broader activity of sorafenib. Further in-depth studies, following the experimental protocols outlined above, are necessary to fully elucidate the comparative efficacy of this compound and to determine its potential as a therapeutic agent for hepatocellular carcinoma.
References
- 1. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular targeting of VEGF/VEGFR signaling by the anti-VEGF monoclonal antibody BD0801 inhibits the growth and induces apoptosis of human hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA repair to enhance the efficacy of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
Guiding Cancer Therapeutics: An In Vivo Comparison of CBO-P11 and Other VEGFR-2 Targeting Ligands
For researchers, scientists, and drug development professionals, the targeted delivery of anti-cancer agents to the tumor microenvironment remains a critical challenge. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established target in anti-angiogenic therapy. This guide provides a comparative analysis of the in vivo anti-tumor activity of CBO-P11, a peptide-based VEGFR-2 targeting ligand, against other targeting moieties. The data presented is based on preclinical in vivo studies and aims to inform the selection of targeting ligands for the development of novel cancer therapies.
This compound: A Peptide Ligand for VEGFR-2 Targeting
This compound is a cyclic peptide designed to specifically bind to VEGFR-2, a key receptor in tumor angiogenesis. Its primary application is as a targeting ligand, conjugated to drug delivery systems such as nanoparticles, to enhance the localization of therapeutic payloads to the tumor site.
In Vivo Performance Metrics: this compound vs. Alternatives
The following tables summarize the in vivo performance of this compound-targeted nanoparticles and compare them with alternative VEGFR-2 targeting strategies, namely an anti-VEGFR-2 antibody and the VEGF121 ligand. The data is extracted from preclinical studies in mouse models of cancer.
Table 1: In Vivo Tumor Accumulation of VEGFR-2 Targeted Nanoparticles
| Targeting Ligand | Nanoparticle System | Tumor Model | Tumor Accumulation (% Injected Dose/gram) | Fold Increase vs. Non-Targeted | Reference |
| This compound | Polymeric Nanoparticles | Not Specified in Abstract | Data Not Available in Abstract | Data Not Available in Abstract | Deshayes et al., 2011[1] |
| Anti-VEGFR-2 Antibody | Multistage Nanovectors (MSV) | 4T1 Breast Cancer | 30.5% | 3.2 | [2] |
| Non-Targeted Control | Multistage Nanovectors (MSV) | 4T1 Breast Cancer | 9.5% | 1.0 | [2] |
Note: While the study by Deshayes et al. (2011) confirmed the specific interaction of this compound functionalized nanoparticles with VEGF receptors, specific quantitative in vivo biodistribution data was not available in the abstract.
Table 2: In Vivo Anti-Tumor Efficacy of VEGFR-2 Targeted Therapies
| Targeting Ligand | Therapeutic Agent | Tumor Model | Tumor Growth Inhibition | Reference |
| This compound | Not Specified in Abstract | Not Specified in Abstract | Data Not Available in Abstract | Deshayes et al., 2011[1] |
| VEGF121 | Diphtheria Toxin | Not Specified | Inhibition of tumor growth and tumor-specific vascular damage observed | [3] |
Note: The study on VEGF121-toxin conjugate demonstrated anti-tumor activity but did not provide specific quantitative tumor growth inhibition percentages in the abstract.
Experimental Protocols
A comprehensive understanding of the in vivo validation of these targeting ligands requires a detailed examination of the experimental methodologies employed.
In Vivo Tumor Models
The anti-tumor activity of these targeted therapies is typically evaluated in xenograft or syngeneic mouse models. In a xenograft model, human cancer cells are implanted into immunodeficient mice. For example, the study evaluating the anti-VEGFR-2 antibody-targeted MSV utilized a 4T1 breast cancer model in nude mice[2]. The choice of tumor model is critical as it influences the expression of VEGFR-2 and the overall tumor microenvironment.
Administration of Targeted Nanoparticles
Targeted nanoparticles are generally administered intravenously (i.v.) via the tail vein. The dosage and frequency of administration are key parameters that are optimized for each specific nanoparticle formulation and therapeutic agent.
Evaluation of Tumor Accumulation
The biodistribution and tumor accumulation of targeted nanoparticles are quantified using techniques such as:
-
Near-Infrared (NIR) Fluorescence Imaging: Nanoparticles are labeled with a NIR fluorescent dye, and their distribution in vivo is monitored over time using an imaging system. Post-euthanasia, organs and tumors are excised and imaged to quantify fluorescence intensity.
-
Radiolabeling and PET/SPECT Imaging: Nanoparticles can be labeled with a radionuclide, and their biodistribution is quantified using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This allows for dynamic and quantitative assessment of nanoparticle accumulation in different organs.
The percentage of the injected dose per gram of tissue (%ID/g) is a standard metric for reporting tumor accumulation.
Assessment of Anti-Tumor Efficacy
The primary endpoint for evaluating anti-tumor efficacy is the inhibition of tumor growth. This is typically measured by:
-
Tumor Volume Measurement: Tumor dimensions are measured periodically with calipers, and the tumor volume is calculated. Tumor growth curves are then plotted for treated versus control groups.
-
Survival Studies: In some studies, the overall survival of the animals is monitored as a measure of therapeutic efficacy.
-
Histological Analysis: Tumors are excised at the end of the study and analyzed histologically to assess for necrosis, apoptosis, and changes in vascularity.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Caption: General workflow for in vivo validation of targeted nanoparticles.
Caption: Relationship between components of a targeted drug delivery system.
Conclusion
The available preclinical data suggests that targeting VEGFR-2 is a viable strategy for enhancing the delivery of anti-cancer therapies to tumors. While direct quantitative comparisons of this compound with other ligands are limited by the currently available data, the significant increase in tumor accumulation observed with an anti-VEGFR-2 antibody highlights the potential of this approach. Further studies providing comprehensive in vivo data, including tumor growth inhibition and detailed biodistribution for this compound-targeted systems, are necessary to fully elucidate its comparative efficacy. The experimental protocols and conceptual diagrams provided in this guide offer a framework for designing and interpreting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of multistage nanovector targeting of VEGFR2 positive tumor endothelia on cell adhesion and local payload accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis and tumour growth by VEGF121-toxin conjugate: differential effect on proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CBO-P11 and Aflibercept (VEGF Trap) in Anti-Angiogenic Activity
For Immediate Release
This guide provides a detailed comparison of CBO-P11, a synthetic peptide inhibitor of VEGF receptor binding, and aflibercept, a clinically approved recombinant fusion protein that acts as a VEGF trap. The document is intended for researchers, scientists, and professionals in the field of drug development who are focused on angiogenesis inhibitors. The comparison covers the mechanisms of action, available performance data from preclinical studies, and the experimental protocols typically employed to evaluate such agents.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. While essential for normal physiological processes, pathological angiogenesis is a hallmark of cancer and various ocular diseases. Consequently, inhibiting the VEGF signaling pathway has become a cornerstone of therapy in these areas. This guide benchmarks two distinct anti-VEGF agents: this compound and aflibercept.
This compound is a macrocyclic 17-amino acid peptide derived from the region of VEGF responsible for its binding to VEGFR-2.[1] As a synthetic peptide, it represents a targeted approach to blocking the interaction between VEGF and its receptors.
Aflibercept , marketed as Eylea®, is a recombinant fusion protein. It consists of portions of the extracellular domains of human VEGF receptors 1 and 2, fused to the Fc portion of human IgG1.[2] This structure allows it to act as a soluble "decoy" receptor, trapping VEGF with high affinity.
Mechanism of Action
The fundamental difference between this compound and aflibercept lies in their mechanism of inhibiting VEGF signaling.
This compound acts as a direct competitive inhibitor. It is designed to mimic the receptor-binding domain of VEGF, thereby binding to the VEGF receptors (VEGFR-1 and VEGFR-2) and preventing the endogenous VEGF-A from docking and activating the receptor. This blockade inhibits the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new vessel formation.
Aflibercept functions as a "VEGF Trap." Instead of blocking the receptor, it binds directly to multiple isoforms of VEGF-A, as well as the related Placental Growth Factor (PlGF).[2] By sequestering these ligands, aflibercept prevents them from reaching their natural receptors on the surface of endothelial cells, effectively neutralizing their pro-angiogenic signals.
Signaling Pathway Diagram
Caption: VEGF Signaling Pathway and Inhibition Mechanisms.
Quantitative Performance Data
Direct head-to-head preclinical or clinical studies comparing this compound and aflibercept are not available in the public domain. The following tables summarize the available quantitative data for each molecule from separate studies. This data should be interpreted with caution due to the lack of direct comparison under identical experimental conditions.
Table 1: this compound Performance Data
| Parameter | IC50 Value | Description | Source |
| VEGFR-1 Binding Inhibition | 700 nM | Concentration required to inhibit 50% of VEGF165 binding to VEGFR-1. | [1] |
| VEGFR-2 Binding Inhibition | 1.3 µM | Concentration required to inhibit 50% of VEGF165 binding to VEGFR-2. | [1] |
| Cell Proliferation Inhibition | 5.8 µM | Concentration required to inhibit 50% of VEGF-mediated cell proliferation. | [1] |
| Cell Migration Inhibition | 8.2 µM | Concentration required to inhibit 50% of VEGF-mediated cell migration. | [1] |
Table 2: Aflibercept Performance Data
| Parameter | Value | Description | Source |
| VEGF-A Binding Affinity (KD) | ~0.5 pM | Dissociation constant for the binding of aflibercept to VEGF-A, indicating very high affinity. | [2] |
| PlGF Binding | Yes | Aflibercept also binds and neutralizes Placental Growth Factor (PlGF). | |
| VEGF-B Binding | Yes | Aflibercept also binds and neutralizes Vascular Endothelial Growth Factor B (VEGF-B). | [2] |
Experimental Protocols
Standardized in vitro and in vivo assays are crucial for benchmarking the efficacy of anti-angiogenic agents. Below are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound and aflibercept.
Receptor Binding Assays
-
Objective: To determine the ability of the inhibitor to block the binding of VEGF to its receptors.
-
Methodology:
-
Recombinant human VEGFR-1 or VEGFR-2 is coated onto 96-well plates.
-
A constant concentration of biotinylated VEGF165 is mixed with varying concentrations of the test inhibitor (e.g., this compound or aflibercept).
-
The mixture is added to the receptor-coated plates and incubated.
-
After washing, the amount of bound biotinylated VEGF is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
The absorbance is measured, and the IC50 value is calculated from the dose-response curve.
-
Endothelial Cell Proliferation Assay
-
Objective: To assess the inhibitor's ability to block VEGF-induced endothelial cell growth.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a low-serum medium.
-
The cells are treated with a mitogenic concentration of VEGF in the presence of varying concentrations of the inhibitor.
-
After a 48-72 hour incubation period, cell proliferation is quantified using assays such as MTT, WST-1, or by direct cell counting.
-
The IC50 value, representing the concentration of inhibitor that reduces VEGF-stimulated proliferation by 50%, is determined.
-
In Vitro Tube Formation Assay
-
Objective: To evaluate the inhibitor's effect on the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
A layer of basement membrane extract (e.g., Matrigel) is polymerized in 96-well plates.
-
HUVECs are seeded onto the Matrigel in the presence of VEGF and varying concentrations of the inhibitor.
-
After several hours of incubation, the formation of tube-like networks is observed and photographed under a microscope.
-
The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Angiogenesis Models
-
Objective: To assess the anti-angiogenic efficacy of the inhibitor in a living organism.
-
Common Models:
-
Chick Chorioallantoic Membrane (CAM) Assay: The inhibitor is applied to the CAM of a developing chick embryo, and the effect on blood vessel growth is observed.
-
Matrigel Plug Assay: Matrigel mixed with VEGF and the inhibitor is injected subcutaneously into mice. The plug is later excised, and the extent of blood vessel infiltration is quantified.
-
Ocular Neovascularization Models: In ophthalmology research, models like laser-induced choroidal neovascularization (CNV) in rodents or primates are used to mimic wet age-related macular degeneration. The inhibitor is administered via intravitreal injection, and the size of the neovascular lesions is measured.
-
Experimental Workflow Diagram
Caption: Generalized workflow for preclinical evaluation of anti-angiogenic agents.
Summary and Conclusion
This compound and aflibercept represent two distinct strategies for inhibiting the VEGF signaling pathway. This compound is a small peptide that acts as a receptor antagonist, while aflibercept is a large fusion protein that functions as a ligand trap.
-
Specificity: this compound is designed to block VEGF binding to its receptors. Aflibercept has a broader-spectrum ligand-trapping mechanism, neutralizing all isoforms of VEGF-A, VEGF-B, and PlGF. This broader activity may offer a more comprehensive blockade of pro-angiogenic signaling.
-
Pharmacokinetics: As a small peptide, this compound would be expected to have a shorter half-life in vivo compared to the much larger aflibercept fusion protein, which includes an Fc domain that extends its circulatory half-life. This has significant implications for dosing frequency in potential therapeutic applications.
References
Safety Operating Guide
Prudent Disposal of CBO-P11: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the VEGF inhibitor CBO-P11, emphasizing institutional compliance and risk mitigation in light of conflicting safety information.
Researchers and laboratory personnel handling this compound must navigate conflicting safety classifications to ensure proper disposal. While a 2014 document from a supplier stated that this compound is not classified as a hazardous substance under REACH regulations, another supplier product page includes a disclaimer noting potential carcinogenic and teratogenic effects. Given this discrepancy, a cautious approach is warranted. To prioritize safety, it is recommended that this compound be handled and disposed of as a hazardous chemical waste, adhering to all institutional and regulatory guidelines for this category.
Properties of this compound Relevant to Disposal
The following table summarizes key characteristics of this compound to inform safe handling and disposal procedures.
| Property | Value | Source |
| Chemical Name | VEGF Inhibitor, this compound | Merck, Sigma-Aldrich |
| Synonyms | Cyclo-VEGI, cyclic(D-F-PQIMRIKPHQGQHIGE) | Sigma-Aldrich |
| Form | Lyophilized solid | Sigma-Aldrich |
| Hazard Classification | Conflicting Information: Not classified as hazardous under REACH (Merck, 2014); Potential "Carcinogenic / Teratogenic (D)" (Sigma-Aldrich) | Merck, Sigma-Aldrich |
| Recommendation | Treat as hazardous chemical waste | Prudent Laboratory Practice |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for disposing of potentially hazardous research-grade peptides.[1][2] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is recommended).[2]
-
When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
2. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including vials, pipette tips, gloves, and other disposable labware, should be collected in a designated hazardous waste container.[1] This container must be clearly labeled as "Hazardous Chemical Waste" and should list this compound as a component.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain. [1]
-
While not always required for non-hazardous peptides, inactivation through hydrolysis (e.g., treatment with a strong acid or base for a sufficient period) can provide an additional layer of safety before collection.[1] If this method is considered, it must be done in accordance with your institution's approved procedures for chemical neutralization.
-
3. Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept securely closed except when adding waste.
-
Label all waste containers clearly with their contents.
4. Storage Pending Disposal:
-
Store waste containers in a designated, secure area, such as a satellite accumulation area, away from incompatible materials.[1]
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in the laboratory and the time limits for storage.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1][2]
-
Provide all necessary documentation regarding the contents of the waste containers.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available. The recommended procedure is based on general principles of chemical waste management. For inactivation of peptide solutions via hydrolysis, a general protocol would involve:
-
Carefully adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the peptide solution.
-
Allowing the solution to stand for a recommended period (e.g., a minimum of 24 hours) to ensure complete degradation of the peptide.[1]
-
Neutralizing the solution to a pH between 6.0 and 8.0 before collecting it as hazardous aqueous waste.[1]
Note: This inactivation step should only be performed if it is part of your institution's approved waste disposal procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a conservative approach due to conflicting safety information.
References
Essential Safety and Handling Protocols for CBO-P11
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for handling the VEGF inhibitor, CBO-P11.
Substance Classification: this compound is not classified as a hazardous substance. According to available safety data, a Material Safety Data Sheet (MSDS) is not required under Regulation (EC) No. 1907/2006 (REACH) as it does not contain hazardous ingredients and has no substances of very high concern (SVHC) above disclosure limits.[1] While the substance is not considered hazardous, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials like this compound, a baseline of personal protective equipment should be utilized to minimize exposure and maintain good laboratory practice. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable nitrile or latex gloves | Prevents direct skin contact with the substance. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required | As the substance is not volatile and not classified as hazardous, respiratory protection is not necessary under normal handling conditions. |
Handling and Disposal Workflow
Proper handling and disposal are critical components of laboratory safety. The following workflow outlines the procedural steps for managing this compound from receipt to disposal.
Caption: Workflow for receiving, handling, and disposing of this compound.
Emergency Procedures for Accidental Spills
In the event of an accidental spill, a structured response is necessary to ensure safety and proper cleanup.
Caption: Step-by-step response plan for an accidental spill of this compound.
First Aid Measures
While this compound is not classified as hazardous, it is prudent to follow standard first aid protocols in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Skin Contact | Generally, the product does not irritate the skin. Wash with soap and water. |
| Inhalation | Supply fresh air; consult a doctor in case of complaints. |
| Ingestion | If symptoms persist, consult a doctor. |
Disclaimer: This information is based on currently available safety data for this compound. Always consult your institution's specific safety guidelines and protocols before handling any chemical substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
